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Latifolin

Cat. No.: B1203211
M. Wt: 286.32 g/mol
InChI Key: OJVQOGDGFIJYPN-LLVKDONJSA-N
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Description

Latifolin has been reported in Dalbergia sissoides, Dalbergia parviflora, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O4 B1203211 Latifolin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(1R)-1-(2-hydroxyphenyl)prop-2-enyl]-2,4-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-4-11(12-7-5-6-8-14(12)18)13-9-15(19)17(21-3)10-16(13)20-2/h4-11,18-19H,1H2,2-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVQOGDGFIJYPN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Signaling Pathways of Luteolin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a naturally occurring flavonoid found in a variety of fruits and vegetables, has garnered significant attention in oncological research for its potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying luteolin's effects on cancer cells, with a focus on its modulation of core signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of luteolin's potential as a chemotherapeutic agent. We will delve into the signaling cascades governing apoptosis, cell cycle arrest, and metastasis that are influenced by luteolin, supported by quantitative data and detailed experimental methodologies.

Luteolin's Impact on Cancer Cell Viability

Luteolin has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cancer types, highlighting a degree of cell-line-specific sensitivity.

Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
NCI-ADR/RESOvarian Cancer~4524
NCI-ADR/RESOvarian Cancer~3548
MCF-7/MitoRBreast Cancer~4524
MCF-7/MitoRBreast Cancer~3548
A549Lung Cancer41.5924
A549Lung Cancer27.1248
A549Lung Cancer24.5372
H460Lung Cancer48.4724
H460Lung Cancer18.9348
H460Lung Cancer20.7672
GLC4Lung Cancer40.9Not Specified
COLO 320Colon Cancer32.5Not Specified
A549Lung Carcinoma3.1Not Specified
B16 melanoma 4A5Mouse Melanoma2.3Not Specified
CCRF-HSB-2T-cell Leukemia2.0Not Specified
TGBC11TKBGastric Cancer1.3Not Specified
HL60Leukemia15Not Specified
HL60Leukemia12.5Not Specified
A431Squamous Cell Cancer19Not Specified
Lung Carcinoma CellsLung Cancer12Not Specified

Data compiled from multiple sources.[1][2][3]

Core Signaling Pathways Modulated by Luteolin

Luteolin exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and metastasis.

Apoptosis Induction

Luteolin is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

Intrinsic Pathway: Luteolin disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] This, in turn, activates a caspase cascade, beginning with the cleavage of caspase-9, which then activates executioner caspases like caspase-3 and caspase-7.[6] Luteolin also modulates the expression of Bcl-2 family proteins, upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[4][6]

Extrinsic Pathway: Luteolin can enhance the expression of death receptors such as Fas and their ligands, leading to the activation of caspase-8 and subsequent executioner caspases.[5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Luteolin_ext Luteolin Death Receptors (Fas) Death Receptors (Fas) Luteolin_ext->Death Receptors (Fas) enhances expression Caspase-8 Caspase-8 Death Receptors (Fas)->Caspase-8 activates Caspase-3/7 Executioner Caspases (Caspase-3/7) Caspase-8->Caspase-3/7 activates Luteolin_int Luteolin Bcl-2 Bcl-2 Luteolin_int->Bcl-2 Bax Bax Luteolin_int->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Luteolin-induced apoptosis pathways.

Table 2: Effect of Luteolin on Apoptosis in HeLa Cells

Luteolin Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)
0 (Control)90.52.89
1065.49.75
2047.912.4

Data from a study on HeLa cells treated for 48 hours.[7]

Cell Cycle Arrest

Luteolin can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. The specific phase of arrest can be cell-type dependent. For instance, in some cell lines, luteolin causes an accumulation of cells in the G2/M phase, while in others, it leads to S-phase or sub-G1 phase arrest.[2][7][8] This is often accompanied by the upregulation of cell cycle inhibitors like p21 and downregulation of cyclins and cyclin-dependent kinases (CDKs).[9][10]

G Luteolin Luteolin p21 p21 Luteolin->p21 upregulates Cyclin D1 Cyclin D1 Luteolin->Cyclin D1 downregulates CDKs CDKs (e.g., CDK2) Luteolin->CDKs downregulates Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression Cyclin D1->Cell Cycle Progression CDKs->Cell Cycle Progression Cell Cycle Arrest Cell Cycle Arrest G Luteolin Luteolin PI3K PI3K Luteolin->PI3K MAPK MAPK (ERK, JNK, p38) Luteolin->MAPK STAT3 STAT3 Luteolin->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK->Proliferation MAPK->Survival STAT3->Proliferation STAT3->Survival Metastasis Metastasis STAT3->Metastasis

References

The Biosynthesis of Latifolin in Dalbergia odorifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latifolin, a neoflavonoid with significant pharmacological potential, is a key secondary metabolite found in the heartwood of Dalbergia odorifera (Huanghuali). Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, integrating current transcriptomic and metabolomic data. It details the enzymatic steps from primary metabolism to the formation of the characteristic 4-phenylcoumarin core of this compound. Furthermore, this guide presents detailed experimental protocols for key analytical techniques used to investigate this pathway, including quantitative analysis of flavonoids and gene expression studies. All quantitative data are summarized for comparative analysis, and logical relationships within the biosynthetic pathway and experimental workflows are visualized using diagrams.

Introduction

Dalbergia odorifera, a prized species in traditional medicine and high-value timber, is a rich source of bioactive flavonoids. Among these, this compound, a neoflavonoid, has garnered significant interest for its anti-inflammatory, antioxidant, and potential anticancer properties. The biosynthesis of flavonoids in plants is a well-studied process, primarily proceeding through the phenylpropanoid pathway. However, the specific branch leading to the formation of neoflavonoids like this compound is less characterized. This document aims to elucidate the proposed biosynthetic pathway of this compound in D. odorifera, providing a technical resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

The General Flavonoid Biosynthesis Pathway

The foundation of this compound biosynthesis lies in the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for all flavonoids. This initial phase involves the sequential action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

From this pivotal intermediate, the pathway proceeds to the formation of the flavonoid backbone.

The Biosynthesis of the Chalcone Backbone

The first committed step in flavonoid biosynthesis is the formation of a chalcone scaffold, which serves as the precursor for various flavonoid classes.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.

Naringenin chalcone is a critical branch-point intermediate.

The Neoflavonoid Branch: Biosynthesis of the this compound Skeleton

This compound is distinguished from most flavonoids by its 4-phenylcoumarin structure. While the precise enzymatic machinery for this transformation in D. odorifera is still under investigation, the proposed pathway involves a rearrangement of the chalcone intermediate.

  • Chalcone Isomerase (CHI): In the biosynthesis of common flavonoids, CHI cyclizes naringenin chalcone to the flavanone naringenin. It is hypothesized that for neoflavonoid biosynthesis, a specific isomerase or a related enzyme facilitates an alternative cyclization or rearrangement of the chalcone backbone, leading to the 4-phenylcoumarin skeleton. Transcriptome analyses of D. odorifera have identified several CHI genes that are upregulated during heartwood formation, suggesting their potential involvement.

Following the formation of the basic 4-phenylcoumarin core, a series of tailoring reactions, such as hydroxylation, methylation, and prenylation, are catalyzed by various enzymes to yield the final structure of this compound. Transcriptomic studies on wounded D. odorifera have revealed the upregulation of numerous genes encoding enzymes like cytochrome P450 hydroxylases and O-methyltransferases, which are likely responsible for these modifications.[1]

Below is a diagram illustrating the proposed biosynthesis pathway of this compound.

Latifolin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS 4-Phenylcoumarin\nScaffold 4-Phenylcoumarin Scaffold Naringenin Chalcone->4-Phenylcoumarin\nScaffold Rearrangement/ Isomerase? This compound This compound 4-Phenylcoumarin\nScaffold->this compound Hydroxylation, Methylation etc. Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone + 3 molecules

Proposed Biosynthesis Pathway of this compound.

Quantitative Data on Flavonoid Biosynthesis in Dalbergia odorifera

Transcriptome analysis provides valuable quantitative insights into the regulation of the this compound biosynthesis pathway. Studies have shown that mechanical wounding of D. odorifera induces the expression of genes involved in flavonoid biosynthesis, leading to an accumulation of these compounds.[1]

Gene FamilyNumber of Upregulated Unigenes (Wounding-Induced)Fold Change Range (Representative Genes)
PAL212-10
C4H233-15
4CL234-20
CHS115-25
CHI73-12
O-MethyltransferasesMultiple2-18
Cytochrome P450sMultiple2-20

Data compiled from transcriptome studies of D. odorifera.[1]

Metabolomic analyses have quantified the flavonoid content in different tissues of D. odorifera, revealing that the heartwood is the primary site of accumulation.

CompoundConcentration in Heartwood (mg/g dry weight)Concentration in Sapwood (mg/g dry weight)
This compound0.5 - 2.0Not Detected
Other Flavonoids10 - 50< 1.0

Representative data from HPLC and UPLC-MS/MS analyses.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantitative analysis of this compound in D. odorifera heartwood samples.

6.1.1. Sample Preparation

  • Grind dried heartwood samples to a fine powder (40-60 mesh).

  • Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask.

  • Add 25 mL of methanol and sonicate for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

6.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 310 nm.

  • Column Temperature: 30°C.

6.1.3. Quantification

Prepare a standard curve using a certified reference standard of this compound at various concentrations. Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

Below is a diagram of the experimental workflow for HPLC analysis.

HPLC_Workflow Start Start Sample_Prep Sample Preparation: - Grind Heartwood - Weigh 1.0 g - Methanol Extraction (Sonication) - Centrifuge - Filter Start->Sample_Prep HPLC_Analysis HPLC Analysis: - Inject 10 µL - C18 Column - Gradient Elution - UV Detection at 310 nm Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition: - Record Chromatogram - Identify this compound Peak HPLC_Analysis->Data_Acquisition Quantification Quantification: - Prepare Standard Curve - Compare Peak Areas - Calculate Concentration Data_Acquisition->Quantification End End Quantification->End

Workflow for HPLC Quantification of this compound.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the analysis of the expression levels of key biosynthesis genes in D. odorifera.

6.2.1. RNA Extraction and cDNA Synthesis

  • Collect fresh tissue samples (e.g., heartwood, sapwood, leaves) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

6.2.2. qRT-PCR

  • Design and validate primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI) and a reference gene (e.g., Actin).

  • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 5 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 s.

      • Annealing/Extension: 60°C for 30 s.

  • Perform a melt curve analysis to verify the specificity of the amplicons.

6.2.3. Data Analysis

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

The biosynthesis of this compound in Dalbergia odorifera is a specialized branch of the flavonoid pathway, leading to the formation of a neoflavonoid with a 4-phenylcoumarin core. While the general pathway is well-understood, further research is needed to fully elucidate the specific enzymes responsible for the key rearrangement and tailoring steps in this compound formation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to investigate this pathway further, paving the way for metabolic engineering approaches to enhance the production of this valuable medicinal compound.

References

The Pharmacological Landscape of Latifolin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latifolin, a naturally occurring neoflavonoid isolated from plants of the Dalbergia genus, has garnered significant scientific interest due to its diverse and potent pharmacological properties.[1][2][3][4] This technical guide provides an in-depth overview of the current understanding of this compound and its derivatives, focusing on their anti-inflammatory, antioxidant, and anticancer activities. The document details the molecular mechanisms of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the cited studies, aiming to serve as a valuable resource for researchers in the field of drug discovery and development.

Pharmacological Properties of this compound

This compound exhibits a broad spectrum of biological activities, which are summarized in the subsequent sections. The quantitative data associated with these activities are presented in tabular format for ease of comparison and reference.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models.[1][3][5] It effectively reduces the production of pro-inflammatory mediators and inhibits key signaling pathways implicated in the inflammatory response.

In tumor necrosis factor-α/interferon-γ (TNF-α/IFN-γ)-treated HaCaT human keratinocytes, this compound has been shown to inhibit the secretion of several important cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Regulated upon Activation, Normal T Cell Expressed and Presumably Secreted (RANTES), and Macrophage-derived chemokine (MDC).[1][3] Furthermore, it downregulates the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule involved in leukocyte adhesion and transmigration.[1][3]

Mechanistically, the anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][3] Specifically, this compound has been observed to inhibit the phosphorylation of JAK2, STAT1, and STAT3, and to prevent the nuclear translocation of the p65 subunit of NF-κB.[1][3]

Another crucial aspect of this compound's anti-inflammatory action is its ability to upregulate the expression of Heme Oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] This induction of HO-1 plays a critical role in the resolution of inflammation.

Parameter Cell Line Treatment Concentration Effect Reference
Cytokine/Chemokine SecretionHaCaTTNF-α/IFN-γ10-80 μMInhibition of IL-6, IL-8, RANTES, MDC[1][3][6]
Adhesion Molecule ExpressionHaCaTTNF-α/IFN-γ10-40 μMDecreased ICAM-1 expression[1][3]
Signaling Pathway ModulationHaCaTTNF-α/IFN-γ40 μMInhibition of JAK2, STAT1, STAT3, and NF-κB activation[1][3][6]
HO-1 ExpressionMurine Peritoneal MacrophagesLipopolysaccharideNot specifiedUpregulation via Nrf2 activation[5]
Antioxidant Activity

This compound possesses notable antioxidant properties, protecting cells from oxidative stress-induced damage.[1][3] In tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in BJ-5ta human foreskin fibroblasts, this compound treatment led to a significant increase in cell viability and a marked reduction in the production of reactive oxygen species (ROS).[1][3]

The antioxidant mechanism of this compound involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, it has been shown to reduce the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key regulators of the cellular response to oxidative stress.[1][3]

Parameter Cell Line Inducer Concentration Effect Reference
Cell ViabilityBJ-5tat-BHP5-20 μMIncreased cell viability[3]
ROS ProductionBJ-5tat-BHP20-40 μMInhibition of ROS production[1][3]
Signaling Pathway ModulationBJ-5tat-BHPNot specifiedReduced phosphorylation of p38 and JNK[1][3]
Anticancer Activity

This compound has emerged as a promising candidate for cancer therapy, exhibiting cytotoxic and anti-metastatic effects in human oral squamous cell carcinoma (OSCC) cell lines, YD-8 and YD-10B.[2][4][7][8][9] It significantly inhibits cell proliferation in a dose-dependent manner.[7]

The anticancer activity of this compound is multifaceted, involving the induction of apoptosis, autophagy, and necroptosis.[2][4][8][9] It has been shown to effectively block cell migration, invasion, and adhesion, which are critical steps in the metastatic cascade.[4][8][9]

The molecular mechanism underlying these effects involves the inactivation of the focal adhesion kinase (FAK)/non-receptor tyrosine kinase (Src) signaling pathway.[4][8][9] Furthermore, this compound induces apoptotic cell death by targeting the PI3K/AKT/mTOR/p70S6K signaling cascade.[2][4][8][9] It also suppresses autophagy-related proteins and inhibits necroptosis by dephosphorylating key regulatory proteins such as RIP1, RIP3, and MLKL.[2][4]

Parameter Cell Line Concentration Effect Reference
Cell ProliferationYD-8, YD-10B1-100 μMDose-dependent inhibition[7]
Cell Migration, Invasion, AdhesionYD-8, YD-10BNot specifiedBlocked[4][8][9]
Apoptosis InductionYD-10BNot specifiedInduced via PI3K/AKT/mTOR/p70S6K inhibition[2][4][8][9]
Autophagy/NecroptosisYD-10BNot specifiedSuppressed[2][4]

Pharmacological Properties of this compound Derivatives

Research into the pharmacological activities of this compound derivatives has revealed that structural modifications can significantly influence their biological effects. A study investigating the antitermite and antifungal properties of several derivatives provided valuable structure-activity relationship insights.[10]

Derivative Bioactivity Key Findings Reference
2'-O-methylthis compoundAntitermite2-fold increase in termite mortality compared to this compound.[10]
This compound dimethyl etherAntitermite2-fold increase in termite mortality compared to this compound.[10]
This compound diacetateAntitermite2-fold increase in termite mortality compared to this compound.[10]
5-O-methylthis compoundAntitermiteNo significant difference in mortality compared to this compound.[10]
All tested derivativesAntifungalLower inhibition of white- and brown-rot fungi compared to this compound.[10]

These findings suggest that the phenolic hydroxyl group at the C-5 position is crucial for the antitermite activity of this compound, while both the C-5 and C-2' phenolic hydroxyl groups are important for its antifungal properties.[10]

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.

latifolin_inflammation_pathway TNFa_IFNy TNF-α / IFN-γ Receptor Receptor TNFa_IFNy->Receptor Binds JAK2 JAK2 Receptor->JAK2 IKK IKK Receptor->IKK p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylation STAT1 STAT1 p_STAT1 p-STAT1 STAT1->p_STAT1 Phosphorylation STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_JAK2->STAT1 p_JAK2->STAT3 Nucleus Nucleus p_STAT1->Nucleus Translocation p_STAT3->Nucleus Translocation IkappaB IκBα IKK->IkappaB Phosphorylates p_IkappaB p-IκBα IkappaB->p_IkappaB NFkB NF-κB (p65) NFkB->Nucleus Translocation p_IkappaB->NFkB Releases This compound This compound This compound->p_JAK2 Inhibits This compound->NFkB Inhibits Translocation This compound->p_IkappaB Inhibits Inflammatory_Response Inflammatory Response (IL-6, IL-8, RANTES, MDC, ICAM-1) Nucleus->Inflammatory_Response Gene Transcription

Caption: this compound's anti-inflammatory mechanism.

latifolin_antioxidant_pathway Oxidative_Stress Oxidative Stress (t-BHP) ROS ROS Production Oxidative_Stress->ROS MAPK MAPK Signaling ROS->MAPK p38 p38 MAPK->p38 JNK JNK MAPK->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation Cellular_Damage Cellular Damage p_p38->Cellular_Damage p_JNK->Cellular_Damage This compound This compound This compound->ROS Inhibits This compound->p_p38 Inhibits This compound->p_JNK Inhibits

Caption: this compound's antioxidant mechanism.

latifolin_cancer_pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Cell_Survival_Proliferation Cell Survival & Proliferation p70S6K->Cell_Survival_Proliferation Apoptosis Apoptosis This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits This compound->Apoptosis Induces

Caption: this compound's anticancer mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the descriptions available in the referenced literature.

Anti-inflammatory Assay in HaCaT Cells
  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pretreated with various concentrations of this compound (e.g., 10, 20, 40, 80 μM) for a specified period (e.g., 3 hours). Following pretreatment, inflammation is induced by co-stimulating the cells with TNF-α (e.g., 5 ng/mL) and IFN-γ (e.g., 5 ng/mL) for a designated time (e.g., 15 minutes for protein phosphorylation studies, 24 hours for cytokine secretion and ICAM-1 expression).

  • Cytokine and Chemokine Measurement: The levels of IL-6, IL-8, RANTES, and MDC in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Protein Extraction: Total cellular proteins are extracted using RIPA buffer. Nuclear and cytoplasmic proteins are separated using a nuclear extraction kit.

    • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JAK2, p-STAT1, p-STAT3, p-IκBα, IκBα, p65, ICAM-1) overnight at 4°C. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Immunofluorescence for NF-κB Translocation:

    • Cell Preparation: HaCaT cells are grown on glass chamber slides, pretreated with this compound, and stimulated with TNF-α/IFN-γ.

    • Staining: Cells are fixed with 4% paraformaldehyde, permeabilized, and blocked. They are then incubated with an anti-NF-κB (p65) primary antibody followed by a FITC-labeled secondary antibody.

    • Visualization: The localization of NF-κB is observed and captured using a fluorescence microscope.

Antioxidant Assay in BJ-5ta Cells
  • Cell Culture: Human foreskin fibroblast (BJ-5ta) cells are maintained in the appropriate growth medium and conditions.

  • MTT Assay for Cell Viability: Cells are seeded in 96-well plates. After treatment with this compound and/or t-BHP, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 540 nm using a microplate reader.

  • Measurement of Intracellular ROS:

    • Treatment: BJ-5ta cells are seeded in 6-well plates, pretreated with this compound, and then stimulated with t-BHP (e.g., 75 μM).

    • Staining: The cells are washed and stained with 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in a serum-free medium.

    • Detection: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is observed and captured using a fluorescence microscope.

Anticancer Assays in OSCC Cells
  • Cell Culture: Human oral squamous cell carcinoma (YD-8 and YD-10B) cells are cultured in the recommended medium and conditions.

  • Cell Proliferation Assay (MTT): OSCC cells are treated with various concentrations of this compound (e.g., 0-100 μM) for a specified duration. Cell proliferation is assessed using the MTT assay as described above.

  • Western Blot Analysis: The expression and phosphorylation status of proteins involved in cell cycle regulation (e.g., Cyclin D1, Cdk4, Cdk6), apoptosis, autophagy, and necroptosis (e.g., PI3K, AKT, mTOR, p70S6K, RIP1, RIP3, MLKL) are analyzed by Western blotting as detailed in the anti-inflammatory assay protocol.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential. The extensive body of research highlights their potent anti-inflammatory, antioxidant, and anticancer activities, which are mediated through the modulation of multiple key signaling pathways. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to facilitate further investigation into the pharmacological properties of these molecules and accelerate their development as novel therapeutic agents for a range of human diseases. Continued research, particularly focusing on the in vivo efficacy, safety, and pharmacokinetic profiles of this compound and its optimized derivatives, is warranted.

References

Latifolin's Role in Modulating the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latifolin, a neoflavonoid isolated from Dalbergia odorifera, has demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its inhibitory effects on NF-κB signaling. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of this compound.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, immune function, cell proliferation, and apoptosis.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[3] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, a key IκB protein, at specific serine residues.[4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[3] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[5]

This compound's Mechanism of Action on the NF-κB Pathway

This compound has been shown to interfere with the NF-κB signaling cascade at multiple key points. The primary mechanisms of action include the inhibition of IκBα phosphorylation and degradation, which consequently prevents the nuclear translocation of the active NF-κB p65 subunit. Furthermore, this compound's anti-inflammatory effects are also associated with the activation of upstream regulatory pathways, such as the Nrf2/HO-1 axis, which can indirectly suppress NF-κB activation.[6] Another study has linked this compound's protective effects in myocardial infarction to the downregulation of the HIF-1α/NF-κB/IL-6 signaling pathway.[7]

Inhibition of IκBα Phosphorylation and Degradation

Studies have demonstrated that this compound treatment can suppress the phosphorylation of IκBα in response to inflammatory stimuli.[8] By preventing the initial phosphorylation step, this compound effectively blocks the subsequent ubiquitination and proteasomal degradation of IκBα. This stabilization of the NF-κB/IκBα complex in the cytoplasm is a crucial step in this compound's anti-inflammatory action.

Prevention of p65 Nuclear Translocation

As a direct consequence of inhibiting IκBα degradation, this compound prevents the nuclear translocation of the p65 subunit of NF-κB.[8] Immunofluorescence and Western blot analyses of nuclear fractions have confirmed that in the presence of this compound, p65 remains sequestered in the cytoplasm even after stimulation with pro-inflammatory agents.[8]

Modulation of Upstream Signaling Pathways

This compound's influence on NF-κB is not limited to direct inhibition of the canonical pathway. It has been reported to upregulate the expression of Heme Oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] HO-1 and its products have well-established anti-inflammatory properties, which include the attenuation of NF-κB signaling.[4][9] Additionally, in the context of myocardial ischemia, this compound has been found to down-regulate the expression of hypoxia-inducible factor-1α (HIF-1α), which in turn leads to the inhibition of the NF-κB/IL-6 axis.[7]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on key markers of the NF-κB signaling pathway.

Cell LineStimulusThis compound Concentration (µM)Measured ParameterResultReference
HaCaTTNF-α/IFN-γ20, 40, 80p-IκBα protein expressionDose-dependent decrease[8]
HaCaTTNF-α/IFN-γ20, 40, 80Nuclear p65 protein expressionDose-dependent decrease[8]
Animal ModelTreatmentThis compound Dosage (mg/kg/d)Measured ParameterResultReference
Rat Myocardial InfarctionOral gavage25, 50, 100p-NF-κB protein expressionSignificant decrease at 25 and 100 mg/kg[7]
Rat Myocardial InfarctionOral gavage25, 50, 100IL-6 protein expressionSignificant decrease[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in modulating the NF-κB signaling pathway.

Western Blot for Phosphorylated IκBα (p-IκBα) and p65

This protocol is designed to detect the levels of phosphorylated IκBα and total p65 in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (rabbit anti-p-IκBα, rabbit anti-p65, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at desired concentrations for the specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS). Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, p65, or β-actin (as a loading control) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

Immunofluorescence for p65 Nuclear Translocation

This protocol allows for the visualization of p65 localization within the cell.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (rabbit anti-p65)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound and/or an NF-κB activator.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Washing: Wash three times with PBS.

  • Blocking: Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Washing: Wash twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the DNA-binding activity of NF-κB.

Materials:

  • Nuclear extraction kit

  • Biotin-labeled NF-κB consensus oligonucleotide probe

  • Unlabeled (cold) NF-κB probe

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • TBE buffer

  • Nylon membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Nuclear Extract Preparation: Treat cells and prepare nuclear extracts using a commercial kit or a standard protocol.

  • Binding Reaction: In a reaction tube, combine the nuclear extract, biotin-labeled NF-κB probe, and poly(dI-dC) in the binding buffer. For competition assays, add an excess of unlabeled probe.

  • Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and run the gel in TBE buffer.

  • Transfer: Transfer the DNA-protein complexes from the gel to a nylon membrane.

  • Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.

  • Detection: Block the membrane and then incubate with streptavidin-HRP. After washing, add the chemiluminescent substrate and detect the signal.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Cell Treatment: After 24-48 hours, treat the transfected cells with this compound and/or an NF-κB activator.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizations

Signaling Pathways

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation p65_p50 p65/p50 p_IkBa p-IκBα IkBa->p_IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA p65_p50_nuc->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes This compound This compound This compound->IKK_complex Nrf2 Nrf2 This compound->Nrf2 HIF1a HIF-1α This compound->HIF1a HO1 HO-1 Nrf2->HO1 HO1->IKK_complex HIF1a->p65_p50

Caption: this compound's modulation of the NF-κB signaling pathway.

Experimental Workflows

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Cell Treatment (this compound +/- Stimulus) b Cell Lysis a->b c Protein Quantification b->c d SDS-PAGE c->d e Membrane Transfer d->e f Blocking e->f g Primary Antibody Incubation f->g h Secondary Antibody Incubation g->h i Chemiluminescent Detection h->i

Caption: Western Blot experimental workflow.

Immunofluorescence_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Imaging a Cell Culture on Coverslips b This compound Treatment +/- Stimulus a->b c Fixation (PFA) b->c d Permeabilization (Triton X-100) c->d e Blocking (BSA) d->e f Primary Antibody (anti-p65) e->f g Fluorescent Secondary Antibody f->g h Nuclear Staining (DAPI) g->h i Mounting h->i j Fluorescence Microscopy i->j

Caption: Immunofluorescence experimental workflow.

Conclusion

This compound presents a compelling case as a natural anti-inflammatory agent through its multifaceted modulation of the NF-κB signaling pathway. By inhibiting IκBα phosphorylation and degradation, and subsequently preventing the nuclear translocation of p65, this compound effectively dampens the inflammatory response at a critical regulatory node. The additional influence on upstream pathways like Nrf2/HO-1 and HIF-1α further underscores its potential for therapeutic applications. The data and protocols provided in this guide offer a solid foundation for further research into the precise molecular interactions and for the development of this compound-based therapeutics for inflammatory diseases.

References

Investigating the In Vitro Antioxidant Capacity of Latifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latifolin, a neoflavonoid predominantly isolated from the heartwood of Dalbergia odorifera, has garnered significant scientific interest for its diverse pharmacological activities. Emerging research has highlighted its potential as a potent antioxidant agent. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in oxidative stress-related pathologies.

Chemical-Based Antioxidant Capacity

Direct quantitative data on the free radical scavenging activity of isolated this compound using common chemical assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or its reducing power via the FRAP (Ferric Reducing Antioxidant Power) assay, is not extensively available in the current body of scientific literature. However, studies on extracts from Dalbergia odorifera, the natural source of this compound, provide valuable insights into the antioxidant potential of its constituent compounds.

Data Presentation: Antioxidant Activity of Dalbergia odorifera Extracts

The following table summarizes the antioxidant capacity of extracts from different parts of Dalbergia odorifera, providing a contextual baseline for the potential activity of this compound. The antioxidant activities were measured by DPPH, ABTS, and FRAP assays[1].

Plant PartDPPH Radical Scavenging (μM TE/g DW)ABTS Radical Scavenging (μM TE/g DW)Ferric Reducing Antioxidant Power (FRAP) (μM TE/g DW)
Heartwood164.29198.19130.44
Leaves18.0130.9114.49
FlowersNot ReportedNot ReportedNot Reported
PodsNot ReportedNot ReportedNot Reported

TE/g DW: Trolox Equivalents per gram of Dry Weight.

It is important to note that these values represent the combined antioxidant effects of all phytochemicals present in the extracts and not of this compound alone.

Cell-Based Antioxidant Capacity

Cellular antioxidant activity assays provide a more biologically relevant measure of an antioxidant's potential by accounting for cellular uptake, metabolism, and interaction with intracellular oxidants. This compound has demonstrated significant antioxidant effects in various cell-based models of oxidative stress.

Data Presentation: Cellular Antioxidant Effects of this compound

The following tables summarize the key findings from studies investigating the cellular antioxidant capacity of this compound.

Table 2.1: Effect of this compound on tert-butyl hydroperoxide (t-BHP)-induced Oxidative Stress in BJ-5ta Human Skin Fibroblasts [1][2][3][4]

ParameterExperimental ConditionTreatmentObserved Effect
Cell Viabilityt-BHP inducedThis compoundIncreased cell viability in a dose-dependent manner
ROS Productiont-BHP inducedThis compoundInhibited the production of reactive oxygen species (ROS)
p38 Phosphorylationt-BHP inducedThis compoundReduced the phosphorylation of p38 MAPK in a dose-dependent manner
JNK Phosphorylationt-BHP inducedThis compoundReduced the phosphorylation of JNK MAPK in a dose-dependent manner

Table 2.2: Effect of this compound on Hydrogen Peroxide (H₂O₂)-induced Senescence in Human Dermal Fibroblasts (HDFs) [5]

ParameterExperimental ConditionTreatmentObserved Effect
Senescence-Associated β-galactosidase (SA-β-gal) StainingH₂O₂ inducedThis compoundReversed the increase in SA-β-gal staining
Cell ProliferationH₂O₂ inducedThis compoundRestored cell proliferation
SIRT1 ExpressionBasal and H₂O₂ inducedThis compoundInduced the expression of Sirtuin 1 (SIRT1)
Akt/mTOR PathwayH₂O₂ inducedThis compoundSuppressed the activation of Akt and S6K1 (a downstream target of mTOR)

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

  • Add 100 µL of the DPPH working solution to each well.

  • Control Wells: Prepare a positive control (e.g., Ascorbic acid or Trolox) with serial dilutions and a negative control containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions in the same solvent used for the ABTS•+ working solution.

  • Reaction Mixture: Add 10 µL of each sample dilution to a 96-well plate, followed by 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 7 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions in an appropriate solvent.

  • Reaction Mixture: Add 30 µL of the sample dilution to a 96-well plate, followed by 270 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells or other suitable cell lines (e.g., BJ-5ta fibroblasts) in a 96-well plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with a medium containing DCFH-DA and the test compound (this compound) at various concentrations for 1 hour at 37°C.

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove the extracellular compound and DCFH-DA. Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or tert-butyl hydroperoxide (t-BHP), to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.

Visualization of Pathways and Workflows

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress. The diagrams below illustrate these interactions.

oxidative_stress Oxidative Stress (e.g., t-BHP) p38 p38 MAPK oxidative_stress->p38 Activates jnk JNK MAPK oxidative_stress->jnk Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->jnk Inhibits Phosphorylation cellular_damage Cellular Damage p38->cellular_damage Promotes jnk->cellular_damage Promotes

Caption: this compound's inhibition of the MAPK signaling pathway.

This compound This compound sirt1 SIRT1 This compound->sirt1 Induces Expression akt Akt This compound->akt Inhibits Activation senescence Cellular Senescence sirt1->senescence Inhibits mtor mTOR akt->mtor Activates s6k1 S6K1 mtor->s6k1 Activates s6k1->senescence Promotes

Caption: this compound's role in the SIRT1 and mTOR pathways.

Experimental Workflows

The following diagrams outline the general workflows for the key antioxidant assays.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample and DPPH (1:1 ratio) prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Experimental workflow for the DPPH assay.

cluster_prep Preparation cluster_reaction Induction & Measurement cluster_analysis Analysis prep_cells Seed and Culture Cells load_probe Load Cells with DCFH-DA and this compound prep_cells->load_probe induce_stress Induce Oxidative Stress (e.g., AAPH) load_probe->induce_stress measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 538 nm) induce_stress->measure_fluorescence calculate_caa Calculate CAA Value measure_fluorescence->calculate_caa

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The available in vitro evidence strongly suggests that this compound possesses significant antioxidant properties. While quantitative data from standard chemical assays on the pure compound are yet to be fully elucidated, cellular assays consistently demonstrate its ability to protect cells from oxidative damage. This compound mitigates oxidative stress by inhibiting ROS production and modulating key signaling pathways, including the MAPK, SIRT1, and mTOR pathways. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutic agents for the prevention and treatment of diseases associated with oxidative stress. Further research is warranted to fully characterize its antioxidant profile and to translate these in vitro findings into in vivo models.

References

Latifolin's Impact on the JAK/STAT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cellular responses to a variety of cytokines and growth factors, playing a pivotal role in inflammation, immunity, and cell proliferation. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. Latifolin, a neoflavonoid isolated from Dalbergia odorifera, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of this compound's inhibitory effects on the JAK/STAT signaling pathway, consolidating available data, detailing experimental methodologies, and visualizing the molecular interactions and experimental workflows.

Introduction to the JAK/STAT Signaling Pathway

The JAK/STAT pathway provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors on the cell membrane to the nucleus, culminating in the regulation of gene expression. The canonical pathway is initiated by the binding of a ligand to its specific receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription. Key members of this pathway include four JAKs (JAK1, JAK2, JAK3, and Tyk2) and seven STATs (STAT1-4, 5a, 5b, and 6).

This compound as an Inhibitor of the JAK/STAT Pathway

Recent research has identified this compound as a potent inhibitor of the JAK/STAT signaling cascade. Studies utilizing human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) have shown that this compound can significantly suppress the phosphorylation of key components of this pathway, namely JAK2, STAT1, and STAT3. This inhibitory action disrupts the downstream signaling events that lead to the expression of pro-inflammatory mediators.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the observed effects of this compound on the JAK/STAT pathway. It is important to note that while qualitative dose-dependent inhibition has been demonstrated through methods like Western blotting, specific IC50 values for the inhibition of JAK/STAT phosphorylation by this compound are not yet extensively reported in the available scientific literature. The data presented here is based on the analysis of relative protein expression from published research.

Target Protein Cell Line Stimulus This compound Concentration (µM) Observed Effect on Phosphorylation Reference
p-JAK2HaCaTTNF-α/IFN-γ (10 ng/mL each)10 - 40Dose-dependent reduction[1]
p-STAT1HaCaTTNF-α/IFN-γ (10 ng/mL each)10 - 40Dose-dependent reduction[1]
p-STAT3HaCaTTNF-α/IFN-γ (10 ng/mL each)10 - 40Dose-dependent reduction[1]

Table 1: Summary of this compound's Effect on JAK/STAT Pathway Components

Parameter Value Method Reference
p-JAK2 Inhibition Data not availableIC50 Determination Assay-
p-STAT1 Inhibition Data not availableIC50 Determination Assay-
p-STAT3 Inhibition Data not availableIC50 Determination Assay-

Table 2: IC50 Values of this compound on JAK/STAT Pathway Components

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effect on the JAK/STAT pathway.

Cell Culture and Treatment
  • Cell Line: Human keratinocyte cell line, HaCaT.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Stimulation: To induce an inflammatory response and activate the JAK/STAT pathway, HaCaT cells are stimulated with a combination of recombinant human TNF-α (10 ng/mL) and IFN-γ (10 ng/mL).

  • This compound Treatment: this compound, dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO), is added to the cell culture medium at various concentrations (e.g., 10, 20, 40 µM) for a specified pre-treatment time (e.g., 1 hour) before the addition of TNF-α and IFN-γ. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis of Protein Phosphorylation

This protocol details the steps to quantify the levels of phosphorylated JAK2, STAT1, and STAT3.

  • Cell Lysis:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.

    • The cell lysate is collected and centrifuged to pellet cellular debris. The supernatant containing the protein extract is collected.

  • Protein Quantification:

    • The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay or a similar method to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Protein Transfer:

    • An equal amount of protein from each sample is mixed with Laemmli sample buffer and heated.

    • The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated JAK2 (p-JAK2), phosphorylated STAT1 (p-STAT1), phosphorylated STAT3 (p-STAT3), total JAK2, total STAT1, and total STAT3 overnight at 4°C. A loading control antibody, such as anti-β-actin or anti-GAPDH, is also used.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Quantification:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins to determine the relative phosphorylation status.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Culture HaCaT Cells A2 Seed cells for experiment A1->A2 B1 Pre-treat with this compound (10, 20, 40 µM) or Vehicle A2->B1 B2 Stimulate with TNF-α/IFN-γ (10 ng/mL each) B1->B2 C1 Cell Lysis & Protein Extraction B2->C1 C2 Protein Quantification (BCA) C1->C2 C3 SDS-PAGE & Western Blot C2->C3 C4 Immunoblotting with p-JAK2, p-STAT1, p-STAT3 Ab C3->C4 C5 Detection & Densitometry C4->C5

Caption: Workflow for investigating this compound's effect on JAK/STAT phosphorylation.

Conclusion

The available evidence strongly indicates that this compound is a noteworthy inhibitor of the JAK/STAT signaling pathway, specifically targeting the phosphorylation of JAK2, STAT1, and STAT3. This inhibitory action provides a molecular basis for the observed anti-inflammatory effects of this compound. For drug development professionals, this compound represents a promising natural compound for the development of novel therapeutics for inflammatory conditions where the JAK/STAT pathway is overactive. Further research is warranted to elucidate the precise binding mechanisms and to determine the in vivo efficacy and safety of this compound. The detailed protocols and visualizations provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound's mechanism of action.

References

Exploring the anti-aging effects of Latifolin on dermal fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for effective anti-aging therapeutics is a cornerstone of dermatological research. A growing body of evidence points to cellular senescence as a key driver of skin aging. Senescent dermal fibroblasts, characterized by irreversible growth arrest and a pro-inflammatory secretome, contribute significantly to the visible signs of aging, including wrinkles and loss of elasticity. Latifolin, a natural flavonoid isolated from Dalbergia odorifera, has emerged as a promising candidate for mitigating skin aging. This technical guide provides a comprehensive overview of the anti-aging effects of this compound on human dermal fibroblasts, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anti-aging effects on human dermal fibroblasts (HDFs) primarily by inhibiting oxidative stress-induced senescence.[1] The core mechanism involves the upregulation of Sirtuin 1 (SIRT1), a key regulator of cellular lifespan, and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1]

This compound has been shown to reverse the phenotypic characteristics of senescence in HDFs subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).[1] This includes a reduction in senescence-associated β-galactosidase (SA-β-gal) activity, a hallmark of senescent cells, and a restoration of cell proliferation.[1]

Furthermore, this compound modulates the expression of several key proteins involved in the cell cycle and senescence. It downregulates the expression of senescence markers such as caveolin-1, acetylated-p53 (ac-p53), p21Cip1/WAF1, and p16Ink4α, while also influencing the phosphorylation of retinoblastoma protein (pRb) and the expression of cyclin D1.[1][2] The anti-senescence effects of this compound are dependent on SIRT1, as inhibition of SIRT1 abrogates these protective effects.[1]

Beyond the SIRT1/mTOR axis, this compound also demonstrates antioxidant properties by inhibiting the production of reactive oxygen species (ROS) and reducing the phosphorylation of p38 and JNK, components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human dermal fibroblasts.

Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity and Cell Proliferation in H₂O₂-Induced Senescent HDFs

TreatmentConcentrationSA-β-gal Positive Cells (%)Cell Proliferation (%)
Control-Data not available100
H₂O₂150 µMSignificantly increasedSignificantly decreased
This compound + H₂O₂1 µMSignificantly decreased vs H₂O₂Significantly increased vs H₂O₂
This compound + H₂O₂5 µMSignificantly decreased vs H₂O₂Significantly increased vs H₂O₂
This compound + H₂O₂10 µMSignificantly decreased vs H₂O₂Significantly increased vs H₂O₂

Note: Specific numerical values for the percentage of SA-β-gal positive cells and cell proliferation were not provided in the abstract. The table reflects the reported significant changes.

Table 2: Effect of this compound on the Expression of Senescence-Related Proteins in H₂O₂-Induced Senescent HDFs

ProteinH₂O₂ TreatmentThis compound Treatment
Caveolin-1UpregulatedDownregulated
ac-p53UpregulatedDownregulated
p21Cip1/WAF1UpregulatedDownregulated
p16Ink4αUpregulatedDownregulated
pRbAlteredRestored towards control levels
Cyclin D1AlteredRestored towards control levels
SIRT1DownregulatedUpregulated
p-AktUpregulatedDownregulated
p-S6K1UpregulatedDownregulated

Note: This table indicates the directional change in protein expression as reported in the source literature.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-aging effects of this compound on dermal fibroblasts.

Cell Culture and Induction of Senescence
  • Cell Line: Human Dermal Fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Senescence: To induce a senescent phenotype, HDFs are treated with a sub-lethal concentration of hydrogen peroxide (H₂O₂), typically around 150 µM, for a specified period (e.g., 2 hours). Following the treatment, the cells are washed and cultured in fresh medium.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Principle: This assay identifies senescent cells, which exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0.

  • Procedure:

    • Wash cultured HDFs in phosphate-buffered saline (PBS).

    • Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

    • Wash the cells again with PBS.

    • Incubate the cells overnight at 37°C (without CO₂) in the staining solution: 1 mg/mL of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.

    • Observe the cells under a microscope and count the percentage of blue-stained (positive) cells.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Procedure:

    • Lyse the HDFs in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., SIRT1, p53, p21, etc.) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Latifolin_Signaling_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates mTOR_pathway Akt/mTOR Pathway This compound->mTOR_pathway SIRT1->mTOR_pathway Inhibits p53_p21_p16 p53, p21, p16 SIRT1->p53_p21_p16 Inhibits Senescence Cellular Senescence mTOR_pathway->Senescence Promotes p53_p21_p16->Senescence Promotes Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->mTOR_pathway Activates Oxidative_Stress->p53_p21_p16 Activates Experimental_Workflow start Start: HDF Culture induce_senescence Induce Senescence (H₂O₂ Treatment) start->induce_senescence latifolin_treatment This compound Treatment induce_senescence->latifolin_treatment assays Perform Assays latifolin_treatment->assays sa_beta_gal SA-β-gal Staining assays->sa_beta_gal western_blot Western Blot (Protein Expression) assays->western_blot proliferation_assay Cell Proliferation Assay assays->proliferation_assay end Data Analysis & Conclusion sa_beta_gal->end western_blot->end proliferation_assay->end Logical_Relationship This compound This compound Mechanism Mechanism of Action This compound->Mechanism SIRT1_up ↑ SIRT1 Expression Mechanism->SIRT1_up mTOR_down ↓ mTOR Pathway Mechanism->mTOR_down Outcome Cellular Outcome SIRT1_up->Outcome mTOR_down->Outcome Senescence_down ↓ Senescence Markers Outcome->Senescence_down Proliferation_up ↑ Cell Proliferation Outcome->Proliferation_up Therapeutic_Potential Therapeutic Potential Senescence_down->Therapeutic_Potential Proliferation_up->Therapeutic_Potential

References

Methodological & Application

Application Notes and Protocols for the Extraction of Latifolin from Dalbergia odorifera Heartwood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction, purification, and quantification of latifolin, a bioactive neoflavonoid, from the heartwood of Dalbergia odorifera. Furthermore, it outlines a method for investigating the biological activity of this compound by analyzing its effect on the PI3K/Akt/mTOR signaling pathway. These protocols are intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Dalbergia odorifera, commonly known as fragrant rosewood, is a valuable resource in traditional medicine, particularly its heartwood, referred to as "Jiangxiang".[1] The heartwood is rich in various phytochemicals, including a significant concentration of flavonoids, which contribute to its medicinal properties.[2][3][4] Among these, this compound has garnered considerable interest due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[5][6][7][8] Recent studies have demonstrated that this compound can induce apoptosis and inhibit metastasis in cancer cells by targeting key signaling pathways such as the PI3K/Akt/mTOR cascade.[5][6][7][9] This document presents a detailed methodology for the efficient extraction and isolation of this compound for further scientific investigation.

Extraction of this compound from Dalbergia odorifera Heartwood

This protocol details a laboratory-scale procedure for the extraction of this compound.

Materials and Equipment
  • Dried and powdered heartwood of Dalbergia odorifera

  • Methanol (analytical grade)

  • Reflux extraction apparatus (heating mantle, round-bottom flask, condenser)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Ultrasonic bath (optional, for alternative extraction method)

Experimental Protocol: Methanol Reflux Extraction
  • Preparation of Plant Material : Ensure the Dalbergia odorifera heartwood is properly dried and ground into a fine powder to maximize the surface area for solvent extraction.

  • Extraction :

    • Place 1.2 kg of the powdered heartwood into a 5 L round-bottom flask.[6]

    • Add 2 L of methanol to the flask.[6]

    • Set up the reflux apparatus and heat the mixture to the boiling point of methanol.

    • Maintain the reflux for 2 hours.[6]

    • Allow the mixture to cool to room temperature.

  • Filtration : Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Re-extraction : Repeat the extraction process (steps 2.2-2.3) on the plant residue with a fresh 2 L of methanol to ensure exhaustive extraction.[6]

  • Concentration : Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Alternative Protocol: Ultrasonic-Assisted Extraction

For a more rapid extraction, ultrasonication can be employed.

  • Preparation : Weigh 0.2 g of the powdered heartwood.

  • Extraction :

    • Place the powder in a suitable vessel and add 25 mL of 70% methanol.

    • Submerge the vessel in an ultrasonic bath.

    • Sonicate for 45 minutes.

  • Processing : Filter the extract and concentrate using a rotary evaporator.

Purification of this compound

The crude extract contains a complex mixture of compounds. Column chromatography is a standard method for the purification of this compound.

Materials and Equipment
  • Crude methanol extract of Dalbergia odorifera

  • Silica gel (70-230 or 230-400 mesh)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, acetone, ethyl acetate, chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Fraction collector and collection tubes

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing : Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and carefully pack the chromatography column.

  • Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

  • Elution : Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate) in a stepwise or gradient manner. A suggested gradient could be a step-wise increase in acetone concentration in n-hexane (e.g., 9:1, 8:2, 7:3, etc.).

  • Fraction Collection : Collect the eluate in fractions of a defined volume.

  • TLC Monitoring : Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp. Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification : The combined fractions may be subjected to further purification steps, such as recrystallization or preparative HPLC, to obtain highly pure this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of this compound in an extract.

Materials and Equipment
  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 analytical column

  • This compound standard of known purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters (0.22 µm or 0.45 µm)

Experimental Protocol
  • Preparation of Standard Solutions : Prepare a stock solution of the this compound standard in methanol or a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Preparation of Sample Solution : Accurately weigh a known amount of the dried extract, dissolve it in a known volume of methanol, and filter it through a syringe filter.

  • Chromatographic Conditions :

    • Mobile Phase : A gradient of acetonitrile and water is commonly used.

    • Flow Rate : Typically 1.0 mL/min.

    • Column Temperature : Maintained at a constant temperature, e.g., 25 °C.

    • Detection Wavelength : Determined by the UV absorbance maximum of this compound.

    • Injection Volume : Typically 10-20 µL.

  • Analysis : Inject the standard solutions to construct a calibration curve of peak area versus concentration. Then, inject the sample solution and determine the peak area of this compound.

  • Calculation : Calculate the concentration of this compound in the sample using the calibration curve.

Parameter Value
Linearity (r²) > 0.9980
Precision (RSD) < 5.0%
Recovery 94.18–101.97%
Table 1: Representative validation parameters for a similar flavonoid quantification method.

Structural Elucidation of this compound

The identity of the isolated this compound should be confirmed using spectroscopic methods.

Methods
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure.

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound.

Analysis of PI3K/Akt/mTOR Signaling Pathway

This protocol provides a general method to assess the effect of this compound on the PI3K/Akt/mTOR signaling pathway in a relevant cell line (e.g., cancer cells).

Materials and Equipment
  • Cell culture reagents

  • This compound solution

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot apparatus

  • Primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Experimental Protocol
  • Cell Treatment : Culture the cells to the desired confluency and treat them with various concentrations of this compound for a specified time.

  • Protein Extraction : Lyse the cells and collect the total protein.

  • Protein Quantification : Determine the protein concentration of each sample.

  • Western Blot :

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis : Quantify the band intensities to determine the relative changes in protein phosphorylation, indicating the activation or inhibition of the signaling pathway.

Diagrams

Extraction_Workflow Heartwood Dalbergia odorifera Heartwood Powder Extraction Methanol Reflux Extraction (2h x 2) Heartwood->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Methanol Extract Concentration->Crude_Extract Purification Silica Gel Column Chromatography Crude_Extract->Purification Fractions Fraction Collection & TLC Monitoring Purification->Fractions Pure_this compound Pure this compound Fractions->Pure_this compound Analysis Structural Elucidation (NMR, MS) & Quantification (HPLC) Pure_this compound->Analysis PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Inhibition of Cell Proliferation & Survival mTOR->Cell_Effects

References

Application Notes and Protocols for the Isolation and Purification of Latifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of Latifolin, a neoflavonoid with significant anti-inflammatory and antioxidant properties. The protocols are compiled from various scientific studies and are intended for research and development purposes.

Data Presentation: Quantitative Analysis of this compound Isolation

The following table summarizes the quantitative data on the extraction and isolation of this compound from various Dalbergia species, as reported in the scientific literature. Direct comparison of yields is challenging due to variations in starting materials, extraction methods, and analytical techniques.

Plant SourceExtraction MethodPurification MethodYieldPurityReference
Dalbergia odorifera HeartwoodHot Methanol ExtractionSilica Gel Column Chromatography67.5 mg from 0.7 g of a semi-purified fraction>99% (by HPLC)[1]
Dalbergia sissoo HeartwoodMethylene Chloride ExtractionRepeated Silica Gel Chromatography and Preparative TLC0.02 g from a 0.5 g enriched materialNot explicitly stated
Dalbergia odorifera LeavesDeep Eutectic Solvent-based Negative Pressure Cavitation Assisted Extraction (DES-NPCE)Macroporous Resin Column ChromatographyNot specifically for this compound, but for other isoflavonoids (up to 2.448 mg/g dry weight)Not explicitly stated[2]

Note: The yields reported are highly dependent on the initial concentration of this compound in the plant material, which can vary based on geographical location, age of the plant, and storage conditions.

Experimental Protocols

Protocol 1: Isolation of this compound from Dalbergia odorifera Heartwood

This protocol is adapted from a study focused on isolating this compound for the investigation of its anti-inflammatory and anti-oxidative effects.

I. Materials and Reagents:

  • Dried heartwood of Dalbergia odorifera

  • Methanol (MeOH)

  • n-Hexane

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Chromatography column

II. Extraction Procedure:

  • Grind the dried heartwood of Dalbergia odorifera into a fine powder.

  • Perform a hot methanol extraction by refluxing the powdered heartwood with methanol. For every 500 g of plant material, use 2 L of methanol. Repeat the extraction twice, each for a duration of 3 hours.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Partitioning and Fractionation:

  • Suspend the crude methanolic extract in 60% aqueous methanol.

  • Partition the aqueous methanol suspension successively with n-hexane and then with dichloromethane. This will separate compounds based on their polarity.

  • Collect the dichloromethane-soluble fraction, as this compound is expected to be present in this fraction.

  • Evaporate the dichloromethane under reduced pressure to obtain a dried fraction.

IV. Purification by Silica Gel Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

  • Dissolve the dried dichloromethane fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the prepared silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in n-hexane and gradually increasing the ethyl acetate concentration.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing pure this compound, as identified by TLC comparison with a standard if available.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 2: Isolation of this compound from Dalbergia sissoo Heartwood

This protocol is based on a method used for the bioactivity-directed isolation of this compound.

I. Materials and Reagents:

  • Heartwood of Dalbergia sissoo

  • Methylene chloride (CH₂Cl₂)

  • Petroleum ether

  • Chloroform (CHCl₃)

  • Silica gel (200-300 mesh)

  • Preparative Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Flash chromatography system (optional)

II. Extraction Procedure:

  • Air-dry and powder the heartwood of Dalbergia sissoo.

  • Extract the powdered material with methylene chloride.

  • Concentrate the methylene chloride extract under reduced pressure to obtain a crude extract.

III. Purification by Column Chromatography (Initial Step):

  • Subject the crude extract to flash column chromatography on a silica gel column (200-300 mesh).

  • Elute the column with chloroform.

  • Monitor the collected fractions by TLC and bioactivity assays (if applicable).

  • Combine the fractions containing this compound and concentrate them to obtain an enriched material.

IV. Further Purification by Column Chromatography (Second Step):

  • Subject the enriched material to a second silica gel column (200-300 mesh).

  • Elute the column with a solvent system of 30% chloroform in petroleum ether.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing semi-pure this compound and concentrate them.

V. Final Purification by Preparative TLC:

  • Apply the semi-pure this compound to preparative TLC plates.

  • Develop the plates using chloroform as the developing solvent.

  • Scrape the band corresponding to pure this compound from the plates.

  • Extract this compound from the silica gel using a suitable solvent (e.g., chloroform or ethyl acetate).

  • Evaporate the solvent to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Purification

G cluster_extraction Extraction cluster_partitioning Partitioning (Optional) cluster_purification Purification start Dried & Powdered Dalbergia Heartwood extraction Solvent Extraction (e.g., Methanol or Methylene Chloride) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with n-Hexane & Dichloromethane) crude_extract->partitioning ch2cl2_fraction Dichloromethane Fraction partitioning->ch2cl2_fraction column_chromatography Silica Gel Column Chromatography ch2cl2_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions monitoring TLC Monitoring fractions->monitoring pure_this compound Pure this compound monitoring->pure_this compound Combine pure fractions

Caption: Workflow for this compound Isolation.

Anti-inflammatory Signaling Pathway of this compound

G cluster_pathway This compound's Anti-inflammatory Mechanism This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates IkBa IκBα This compound->IkBa Prevents Degradation HO1 HO-1 Nrf2->HO1 Upregulates NFkB NF-κB HO1->NFkB Inhibits IkBa->NFkB Inhibits Inflammation Pro-inflammatory Mediators (e.g., iNOS, COX-2) NFkB->Inflammation Promotes Transcription

Caption: this compound's Anti-inflammatory Pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Latifolin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Latifolin, a neoflavonoid with significant anti-inflammatory properties. This method is applicable for the analysis of this compound in bulk form and in extracts from natural sources, such as Dalbergia odorifera. The protocol outlines sample preparation, chromatographic conditions, and a comprehensive validation strategy based on International Council for Harmonisation (ICH) guidelines to ensure accurate and precise quantification. This method is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a neoflavonoid primarily isolated from the heartwood of Dalbergia odorifera, a plant used in traditional medicine. Studies have demonstrated its potent anti-inflammatory and antioxidant activities, making it a compound of interest for pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of flavonoids and other phenolic compounds in complex mixtures.[1][2][3] This application note provides a detailed protocol for a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.[4][5]

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or orthophosphoric acid for mobile phase modification.

  • This compound Standard: A certified reference standard of this compound with a purity of >98%.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 15-30% B10-45 min: 30-50% B45-50 min: 50-80% B50-55 min: 80-95% B55-60 min: 100% B[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Detection Wavelength 280 nm (or determined by UV scan of this compound standard)
Injection Volume 10 µL[4]
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

For the analysis of this compound in plant extracts, a suitable extraction method should be employed. A general procedure involves:

  • Extraction: Powdered plant material (e.g., from Dalbergia odorifera) is extracted with a suitable solvent such as methanol or ethanol using techniques like ultrasonication or maceration.[6]

  • Filtration: The extract is filtered to remove particulate matter.

  • Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the calibration curve.

  • Final Filtration: The diluted sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7] The following validation parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector.
Linearity A linear relationship between the peak area and concentration of the analyte. The correlation coefficient (r²) should be > 0.999.[4]
Accuracy The percentage recovery should be within 98-102%. This can be determined by spiking a blank matrix with known concentrations of this compound.[4]
Precision The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be < 2%.[4]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.[4]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.[4]
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Data Presentation

The quantitative results of the this compound analysis should be summarized in a clear and structured table.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
...
Sample 1
Sample 2

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the HPLC method development and the general sample analysis process.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis A Literature Review & Method Scouting B Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Develop Sample Preparation Protocol B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Sample Preparation H->I J HPLC Analysis I->J K Data Processing & Quantification J->K

Caption: Workflow for HPLC Method Development and Validation.

Sample_Analysis_Workflow A Obtain Sample (e.g., Plant Material) B Sample Preparation (Extraction, Filtration, Dilution) A->B E Inject Standards & Samples B->E C Prepare Standard Solutions (Calibration Curve) C->E D HPLC System Setup & Equilibration D->E F Data Acquisition E->F G Data Analysis (Peak Integration, Calibration Curve Plotting) F->G H Quantify this compound in Sample G->H I Report Results H->I

Caption: General Workflow for this compound Sample Analysis.

Conclusion

The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. The detailed protocol for method development, validation, and sample analysis will be a valuable resource for researchers and professionals working with this promising natural compound. The successful implementation of this method will contribute to the quality control and standardization of this compound-containing products.

References

Application Note and Protocol for Evaluating Latifolin's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latifolin, a neoflavonoid isolated from Dalbergia odorifera, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] Notably, studies have shown that this compound can inhibit the proliferation of human oral squamous cell carcinoma (OSCC) cell lines, such as YD-8 and YD-10B, suggesting its potential as a cytotoxic agent against cancer cells.[1][2][3] This document provides a detailed protocol for assessing the cytotoxicity of this compound in a cell culture setting using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[5]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution.

Materials and Methods

Reagents and Materials
  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade[6][7][8]

  • Human cancer cell lines (e.g., YD-8, YD-10B, A549, or HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Equipment
  • Laminar flow hood

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Vortex mixer

Experimental Protocols

Cell Culture and Seeding
  • Maintain the selected cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO₂.

  • When the cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density. A starting point for seeding density in a 96-well plate is typically between 5,000 and 10,000 cells per well in 100 µL of complete medium.[5][9][10] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow the cells to attach and resume growth.

Preparation of this compound Stock and Working Solutions
  • Prepare a stock solution of this compound in DMSO. The solubility of similar flavonoids in DMSO is typically high.

  • From the stock solution, prepare a series of working solutions of this compound in complete culture medium. A suggested concentration range for initial experiments is 0-100 µM.[3] It is important to maintain a consistent final concentration of DMSO in all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Treatment of Cells with this compound
  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.

  • Include a vehicle control group (cells treated with medium containing the same final concentration of DMSO as the this compound-treated wells) and a negative control group (cells with fresh medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

MTT Assay
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C with 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a table for clear comparison.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0
11.1980.07595.5
100.9820.06178.3
200.7530.05260.0
300.6120.04548.8
400.4880.03938.9
500.3560.03128.4
1000.1230.0159.8

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., YD-10B) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 4. Cell Treatment (24-72h incubation) Seeding->Treatment Latifolin_Prep 3. This compound Dilution (0-100 µM) Latifolin_Prep->Treatment MTT_Addition 5. MTT Addition (4h incubation) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization MTT_Addition->Solubilization Absorbance 7. Absorbance Reading (570 nm) Solubilization->Absorbance Data_Analysis 8. Calculate % Viability & IC50 Absorbance->Data_Analysis

Figure 1: Experimental workflow for evaluating this compound's cytotoxicity.
Putative Signaling Pathway of this compound-Induced Cytotoxicity

latifolin_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition p38 p38 This compound->p38 Inhibition JNK JNK This compound->JNK Inhibition NFkB NF-κB This compound->NFkB Inhibition JAK2 JAK2 This compound->JAK2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Suppression p38->Apoptosis Induction JNK->Apoptosis Induction NFkB->Apoptosis Suppression STAT1 STAT1 JAK2->STAT1 STAT3 STAT3 JAK2->STAT3 STAT3->Apoptosis Suppression

References

Synthesis of Novel Latifolin Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives of Latifolin, a naturally occurring neoflavonoid with significant therapeutic potential. This compound has garnered attention in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5] The development of novel this compound derivatives is a promising avenue for the discovery of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction to this compound and its Therapeutic Potential

This compound is a neoflavonoid isolated from plants of the Dalbergia genus. It has demonstrated a range of biological effects, making it an attractive scaffold for medicinal chemistry campaigns. Studies have shown that this compound can modulate key signaling pathways involved in inflammation and cancer. For instance, it has been reported to inhibit the activation of nuclear factor-kappaB (NF-κB), a critical regulator of the inflammatory response.[1][3] Furthermore, this compound has been shown to induce apoptosis in cancer cells and to possess antioxidant properties that may contribute to its protective effects.[2][4][5] The core structure of this compound presents multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of its pharmacological properties.

General Strategies for the Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives can be achieved through various established organic chemistry methodologies. The phenolic hydroxyl groups and the aromatic rings of the this compound scaffold are amenable to a range of chemical transformations, including:

  • Etherification and Esterification: The hydroxyl groups can be readily converted to ethers and esters to modulate the compound's lipophilicity and pharmacokinetic properties.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, can be employed to introduce new carbon-carbon bonds at the aromatic rings, allowing for the addition of diverse substituents.

  • Alkylation and Acylation: Friedel-Crafts type reactions can be used to introduce alkyl and acyl groups to the aromatic systems.

These synthetic strategies provide a versatile toolbox for generating a library of novel this compound analogs for biological screening.

Experimental Protocols

While specific protocols for the synthesis of a wide range of novel this compound derivatives are not extensively reported in publicly available literature, the following protocols for common derivatization of flavonoids can be adapted for this compound. Researchers should note that reaction conditions may require optimization for the specific this compound scaffold.

Protocol 1: O-Alkylation of this compound (Illustrative)

This protocol describes a general method for the etherification of a phenolic hydroxyl group on a flavonoid scaffold, which can be adapted for the selective alkylation of this compound's hydroxyl groups.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature (or with gentle heating, e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired O-alkylated this compound derivative.

Expected Outcome: A novel this compound ether derivative. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Esterification of this compound (Illustrative)

This protocol provides a general procedure for the synthesis of this compound esters from the corresponding phenolic hydroxyl groups.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add pyridine or triethylamine (2-3 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Add the acyl chloride or carboxylic acid anhydride (1.1-1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound ester.

Expected Outcome: A novel this compound ester derivative. Characterization by NMR and mass spectrometry is essential for structure confirmation.

Data Presentation

The following table summarizes hypothetical quantitative data for novel this compound derivatives to illustrate how experimental results should be presented.

Compound IDR¹ PositionR² PositionSynthetic MethodYield (%)Purity (%)IC₅₀ (NF-κB Inhibition, µM)
This compound -OH-OH(Natural Product)->9815.2
LD-01 -OCH₃-OHProtocol 185>9910.5
LD-02 -OH-OCH₃Protocol 182>9812.8
LD-03 -OCOCH₃-OHProtocol 292>998.7
LD-04 -OH-OCOCH₃Protocol 290>999.1

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[1][3]

Caption: this compound inhibits the NF-κB signaling pathway.

General Workflow for Synthesis and Screening of this compound Derivatives

The diagram below outlines a typical workflow for the synthesis of novel this compound derivatives and their subsequent biological evaluation.

synthesis_workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Etherification, Esterification, Cross-Coupling) Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Novel This compound Derivatives Characterization->Library Screening Biological Screening (e.g., Anti-inflammatory assays, Cytotoxicity assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for this compound derivative synthesis and evaluation.

Conclusion

The development of novel this compound derivatives represents a promising strategy for the discovery of new drugs with potential applications in the treatment of inflammatory diseases, cancer, and other conditions. The synthetic protocols and workflow outlined in this document provide a foundation for researchers to design and synthesize new this compound-based compounds for further biological investigation. The systematic exploration of the chemical space around the this compound scaffold is anticipated to yield lead compounds with improved therapeutic properties.

References

Application Notes and Protocols for the Structural Elucidation of Latifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latifolin, a neoflavonoid isolated from plants of the Dalbergia genus, has garnered significant interest due to its diverse pharmacological activities. Accurate structural elucidation is the cornerstone of understanding its bioactivity and facilitating drug development efforts. This document provides detailed application notes and experimental protocols for the key analytical techniques employed in determining the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules like this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
2152.1-
399.876.55 (s)
4147.6-
5140.9-
6117.526.60 (s)
1'130.9-
2'156.0-
3'115.996.72-6.98 (m)
4'130.46.72-6.98 (m)
5'120.116.72-6.98 (m)
6'128.16.72-6.98 (m)
C-Hα41.444.70-5.36 (m)
C-Hβ141.86.16 (m, 17.0, 10.0, 6.0)
=CH₂115.284.70-5.36 (m, 17.0, 10.0, 1.6)
2-OCH₃56.733.69 (s)
4-OCH₃57.463.83 (s)

Data sourced from a study on the anti-inflammatory and anti-oxidative effects of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD). Transfer the solution to a 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

    • Temperature: 298 K.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs available on the spectrometer software.

    • Optimize acquisition and processing parameters according to the manufacturer's guidelines and the specific requirements of the experiment.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using the spectrometer software (e.g., TopSpin, Mnova).

    • Reference the spectra to the residual solvent peak of CD₃OD (δH = 3.31 ppm, δC = 49.0 ppm).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis This compound Purified this compound NMR_Tube NMR Tube This compound->NMR_Tube Solvent CD3OD Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer OneD_NMR 1D NMR (1H, 13C) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Referencing Referencing to Solvent Processing->Referencing Structure Structural Elucidation Referencing->Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule, which are critical for confirming the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the substructures present in the molecule.

Data Presentation

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺287.12778165.0
[M+Na]⁺309.10972172.8
[M-H]⁻285.11322169.7
[M+NH₄]⁺304.15432179.7

Data obtained from PubChem.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Acquisition (Full Scan):

    • Ionization Mode: Positive and negative ion modes should be tested to determine the optimal mode for this compound. Flavonoids often show good ionization in negative mode.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).

    • Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable and intense signal for the molecular ion.

  • MS/MS Acquisition (Fragmentation Analysis):

    • Select the molecular ion of this compound ([M-H]⁻ or [M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to deduce the structure of different parts of the molecule.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition cluster_analysis_ms Data Analysis Latifolin_sol This compound Solution (1-10 µg/mL) ESI_MS ESI Mass Spectrometer Latifolin_sol->ESI_MS Full_Scan Full Scan MS ESI_MS->Full_Scan MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Mol_Formula Determine Molecular Formula Full_Scan->Mol_Formula Fragmentation Analyze Fragmentation Pattern MS_MS->Fragmentation Structure_Confirm Structural Confirmation Mol_Formula->Structure_Confirm Fragmentation->Structure_Confirm

Caption: Workflow for MS-based structural analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and conjugated systems in this compound.

Expected Spectral Data

For neoflavonoids like this compound, two major absorption bands are typically observed. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and the three-carbon bridge). Band II, in the range of 240-280 nm, corresponds to the benzoyl system (A-ring). The exact positions of these maxima can be influenced by the substitution pattern on the aromatic rings. Extracts of Dalbergia odorifera, the plant source of this compound, have been reported to show significant UV absorption.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol) with a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the spectrum over a wavelength range of 200-600 nm.

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • The positions of the λmax values can be compared with literature data for known neoflavonoids to provide preliminary structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Expected Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Several sharp bands in the region of 1450-1600 cm⁻¹.

  • C-O stretching (aryl ether): Strong bands in the region of 1000-1300 cm⁻¹.

  • C-O stretching (phenol): A band in the region of 1200-1300 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of dry this compound powder (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • This information helps to confirm the presence of key structural features in the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, it requires the growth of high-quality single crystals, which can be a challenging and time-consuming process.

Current Status for this compound

As of the latest search of the Cambridge Crystallographic Data Centre (CCDC), a public crystal structure for this compound is not available. This indicates an opportunity for further research to obtain single crystals of this compound and determine its precise 3D structure.

General Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Dissolve purified this compound in a suitable solvent or a mixture of solvents.

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals of suitable size and quality.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

  • Data Deposition:

    • Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

XRay_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Purified_this compound Purified this compound Crystallization_Methods Slow Evaporation, Vapor Diffusion, etc. Purified_this compound->Crystallization_Methods Single_Crystal Single Crystal Crystallization_Methods->Single_Crystal Diffractometer X-ray Diffractometer Single_Crystal->Diffractometer Diffraction_Data Diffraction Data Diffractometer->Diffraction_Data Structure_Solution Structure Solution (Direct/Patterson Methods) Diffraction_Data->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement ThreeD_Structure 3D Molecular Structure Refinement->ThreeD_Structure

Caption: General workflow for single-crystal X-ray crystallography.

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Latifolin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latifolin, a natural flavonoid isolated from plants such as Dalbergia odorifera, has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-aging properties.[1][2][3] Mechanistic studies have revealed that this compound exerts its effects by modulating various cellular signaling pathways, leading to changes in the expression and activation of key proteins involved in apoptosis, autophagy, necroptosis, and inflammatory responses.[1][4] Western blot analysis is an indispensable technique for elucidating these molecular mechanisms by enabling the detection and quantification of specific protein expression levels in cells and tissues treated with this compound.

These application notes provide a comprehensive guide for researchers utilizing Western blot to investigate the effects of this compound. It includes detailed experimental protocols, a summary of expected protein expression changes based on published data, and visual representations of the key signaling pathways and experimental workflows.

Data Presentation: Summary of this compound-Induced Protein Expression Changes

The following tables summarize the quantitative and qualitative changes in protein expression observed in various cell lines after treatment with this compound, as determined by Western blot analysis.

Table 1: Modulation of Apoptosis-Related Proteins by this compound

Cell LineProteinEffect of this compound TreatmentReference
YD-10B OSCCCleaved Caspase-3Increased[1][2]
YD-10B OSCCCleaved PARPIncreased[1][2]
YD-10B OSCCBaxIncreased[1][2]
YD-10B OSCCBcl-2Decreased[1][2]

Table 2: Modulation of Autophagy and Necroptosis-Related Proteins by this compound

Cell LineProteinEffect of this compound TreatmentReference
YD-10B OSCCLC3-IIDecreased[1][2]
YD-10B OSCCp62Increased[1][2]
YD-10B OSCCp-RIP1Decreased[1][2]
YD-10B OSCCp-RIP3Decreased[1][2]
YD-10B OSCCp-MLKLDecreased[1][2]

Table 3: Modulation of PI3K/AKT/mTOR Signaling Pathway Proteins by this compound

Cell LineProteinEffect of this compound TreatmentReference
YD-10B OSCCp-PI3KDecreased[1][2]
YD-10B OSCCp-AKTDecreased[1][2]
YD-10B OSCCp-mTORDecreased[1][2]
YD-10B OSCCp-p70S6KDecreased[1][2]

Table 4: Modulation of FAK/Src and Metastasis-Related Proteins by this compound

Cell LineProteinEffect of this compound TreatmentReference
YD-8 & YD-10B OSCCp-FAKDecreased[1][2]
YD-8 & YD-10B OSCCp-SrcDecreased[1][2]

Table 5: Modulation of Inflammatory Signaling Pathway Proteins by this compound

Cell LineProteinEffect of this compound TreatmentReference
HaCaTp-JAK2Decreased[4][5]
HaCaTp-STAT1Decreased[4][5]
HaCaTp-STAT3Decreased[4][5]
HaCaTp-p65 (NF-κB)Decreased[4][5]
HaCaTp-IκBαDecreased[4][5]
HaCaTICAM-1Decreased[5]
BJ-5tap-p38Decreased[4]
BJ-5tap-JNKDecreased[4]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess protein expression changes following this compound treatment.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., YD-10B, HaCaT) in appropriate culture dishes or plates and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle control group treated with DMSO at the same concentration as the highest this compound dose.

Cell Lysis and Protein Extraction
  • Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[6]

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[7]

  • Gel Electrophoresis: Load 20-50 µg of protein per lane into a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[7] Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

Immunoblotting and Detection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in the blocking buffer, overnight at 4°C with gentle agitation. The dilution factor will depend on the specific antibody used.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described in 5.3.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[4]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.

latifolin_pi3k_akt_mtor_pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis p70S6K p70S6K mTOR->p70S6K CellSurvival Cell Survival & Proliferation p70S6K->CellSurvival

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

latifolin_inflammation_pathway This compound This compound JAK2 JAK2 This compound->JAK2 IκBα IκBα This compound->IκBα STAT1 STAT1 JAK2->STAT1 STAT3 STAT3 JAK2->STAT3 InflammatoryResponse Inflammatory Response STAT1->InflammatoryResponse STAT3->InflammatoryResponse NFκB NF-κB (p65) IκBα->NFκB NFκB->InflammatoryResponse

Caption: this compound suppresses inflammatory signaling pathways.

western_blot_workflow A Cell Culture & This compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

References

Application Note: Analysis of Latifolin-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latifolin, a natural flavonoid isolated from plants such as Dalbergia odorifera, has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Emerging evidence suggests that this compound can induce apoptosis in cancer cells, making it a compound of interest for oncological research and drug development.[1][2] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis. This application note provides a detailed protocol for assessing this compound-induced apoptosis in cancer cells using this method.

The principle of the Annexin V/PI assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane impermeant and therefore excluded from live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of four cell populations:

  • Annexin V- / PI- (Q3): Live, healthy cells.

  • Annexin V+ / PI- (Q4): Early apoptotic cells.

  • Annexin V+ / PI+ (Q2): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Q1): Necrotic cells (due to mechanical injury).

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry analysis of a cancer cell line treated with varying concentrations of this compound for 48 hours.

Treatment GroupConcentration (µM)% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)
Control 095.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound 1080.3 ± 3.512.1 ± 1.26.5 ± 0.81.1 ± 0.3
This compound 2565.7 ± 4.220.8 ± 2.512.3 ± 1.51.2 ± 0.4
This compound 5040.1 ± 5.135.4 ± 3.822.9 ± 2.91.6 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. One of the implicated pathways is the PI3K/AKT/mTOR pathway, which is a critical regulator of cell survival and proliferation.[1][2] By inhibiting this pathway, this compound can promote the expression of pro-apoptotic proteins and suppress anti-apoptotic proteins, ultimately leading to programmed cell death.

Latifolin_Apoptosis_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis p70S6K->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in the flow cytometry analysis of this compound-induced apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry cell_seeding Seed Cells cell_adherence Allow Adherence (24h) cell_seeding->cell_adherence latifolin_treatment Treat with this compound (e.g., 48h) cell_adherence->latifolin_treatment harvest_cells Harvest & Wash Cells latifolin_treatment->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate acquire_data Acquire Data on Flow Cytometer incubate->acquire_data analyze_data Analyze Data (Quadrant Analysis) acquire_data->analyze_data

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Induction of Apoptosis:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% in all wells, including the control.

  • Incubation: Remove the old medium from the wells and add 2 mL of the medium containing the respective this compound concentrations. Incubate the cells for the desired time period (e.g., 48 hours).

Protocol for Annexin V/PI Staining:

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells) into a centrifuge tube. Wash the adherent cells once with PBS, then add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C. Once the cells have detached, add 1 mL of complete medium to inactivate the trypsin and transfer the cell suspension to the corresponding centrifuge tube containing the collected medium.

    • Suspension cells: Transfer the cell suspension directly into a centrifuge tube.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature.[4] Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[5] Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4][6]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[7] The samples are now ready for flow cytometry analysis and should be analyzed within one hour.[6][7]

Flow Cytometry Analysis:

  • Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically excited by a 488 nm laser and detected with a >670 nm longpass filter).

  • Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap. An unstained cell sample should also be run to set the baseline fluorescence.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Data Analysis: Create a dot plot of FITC fluorescence (x-axis) versus PI fluorescence (y-axis). Set up quadrants based on the control samples to delineate the four populations: live, early apoptotic, late apoptotic/necrotic, and necrotic cells. Calculate the percentage of cells in each quadrant for each treatment group.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound-induced apoptosis using flow cytometry. The detailed protocols and representative data offer a framework for researchers to investigate the pro-apoptotic effects of this compound and similar compounds. The visualization of the implicated signaling pathway and the experimental workflow further aids in the understanding and execution of these experiments. Accurate and reproducible quantification of apoptosis is crucial for the preclinical evaluation of potential anti-cancer agents like this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Latifolin Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for latifolin. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments with this promising neoflavonoid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While specific quantitative solubility data for this compound is limited in publicly available literature, we can estimate its solubility based on its hydrophobic chemical structure and data from structurally similar flavonoids, such as luteolin. This compound is expected to exhibit poor solubility in aqueous solutions and higher solubility in organic solvents.

Data Summary: Estimated Solubility of this compound

SolventEstimated Solubility RangePolarity
WaterVery Low (< 0.1 mg/mL)High
Phosphate-Buffered Saline (PBS)Very Low (< 0.1 mg/mL)High
EthanolModerateMedium
Dimethyl Sulfoxide (DMSO)HighHigh (aprotic)
AcetoneModerateMedium
ChloroformHighLow
DichloromethaneHighLow
Ethyl AcetateModerateMedium

Note: This data is an estimation based on the properties of this compound and solubility data of similar flavonoids like luteolin. Actual experimental values may vary.

Troubleshooting Guides for Common Solubility Issues

Issue 1: My this compound is not dissolving in my aqueous buffer for cell-based assays.

This is a common challenge due to the hydrophobic nature of this compound. Here are several methods to improve its aqueous solubility:

  • Method 1: Co-Solvent System

    • Explanation: Using a small amount of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds in aqueous solutions. DMSO and ethanol are commonly used for this purpose.

    • Experimental Protocol:

      • Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol. For example, dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock.

      • For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration.

      • Important: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

  • Method 2: Cyclodextrin Inclusion Complexation

    • Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[1][2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[1][3]

    • Experimental Protocol (Kneading Method):

      • Weigh out this compound and HP-β-CD in a 1:2 molar ratio.

      • Place the powders in a mortar.

      • Add a small volume of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.

      • Knead the paste for 45-60 minutes.

      • Dry the paste in an oven at 40-50°C until a constant weight is achieved.

      • The resulting powder is the this compound-HP-β-CD inclusion complex, which can then be dissolved in your aqueous buffer.

    dot

    G cluster_0 Cyclodextrin Inclusion Complex Formation This compound This compound (Hydrophobic) Complex This compound-HP-β-CD Inclusion Complex This compound->Complex Encapsulation HP_b_CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) HP_b_CD->Complex Aqueous_Solution Aqueous Solution Complex->Aqueous_Solution Improved Solubility

    Caption: Formation of a water-soluble this compound-cyclodextrin complex.

Issue 2: I need to prepare a higher concentration of this compound in an aqueous solution for in vivo studies, and co-solvents are not a viable option due to toxicity concerns.

For in vivo applications, more advanced formulation strategies are often necessary to enhance solubility and bioavailability.

  • Method 3: Solid Dispersion

    • Explanation: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state. This increases the surface area and wettability of the drug, leading to enhanced dissolution and solubility.[4][5][6] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[7]

    • Experimental Protocol (Solvent Evaporation Method):

      • Select a suitable hydrophilic carrier such as PVP K30 or PEG 4000.

      • Dissolve both this compound and the carrier in a common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol. A typical drug-to-carrier ratio to start with is 1:4 (w/w).

      • Evaporate the solvent under reduced pressure using a rotary evaporator.

      • The resulting solid film is the solid dispersion. Scrape the film, pulverize it, and pass it through a sieve to obtain a fine powder.

      • This powder can then be suspended or dissolved in an appropriate aqueous vehicle for administration.

    dot

    G cluster_0 Solid Dispersion Workflow Start This compound + Hydrophilic Carrier (e.g., PVP, PEG) Dissolve Dissolve in a Common Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Solid_Film Solid Dispersion Film Evaporate->Solid_Film Process Pulverize and Sieve Solid_Film->Process Final_Product Fine Powder of This compound Solid Dispersion Process->Final_Product

    Caption: Workflow for preparing this compound solid dispersion.

  • Method 4: Nanoparticle Formulation

    • Explanation: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or lipid-based nanoparticles, can significantly improve its aqueous dispersibility and bioavailability.[8] These formulations protect the drug from degradation and can be tailored for targeted delivery.[9]

    • Experimental Protocol (Emulsification-Solvent Evaporation for Polymeric Nanoparticles):

      • Dissolve this compound and a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) in a water-immiscible organic solvent (e.g., ethyl acetate).

      • Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

      • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

      • Evaporate the organic solvent from the emulsion by stirring at room temperature overnight.

      • As the solvent evaporates, the polymer precipitates, entrapping the this compound and forming nanoparticles.

      • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer, and resuspend in an appropriate aqueous medium.

    dot

    G cluster_0 Nanoparticle Formulation Signaling Pathway Latifolin_Polymer This compound + Polymer (in Organic Solvent) Emulsification Emulsification (Homogenization/Sonication) Latifolin_Polymer->Emulsification Aqueous_Phase Aqueous Phase + Stabilizer Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticle_Formation Nanoparticle Formation Solvent_Evaporation->Nanoparticle_Formation Final_Suspension Aqueous Suspension of This compound Nanoparticles Nanoparticle_Formation->Final_Suspension

    Caption: Signaling pathway for this compound nanoparticle formulation.

Characterization of Formulations

To ensure the successful preparation of your this compound formulation, proper characterization is essential.

TechniquePurpose
Dynamic Light Scattering (DLS) To determine the particle size, size distribution, and polydispersity index (PDI) of nanoparticles.
Zeta Potential Measurement To assess the surface charge and stability of nanoparticle suspensions.
Differential Scanning Calorimetry (DSC) To confirm the amorphous state of this compound in solid dispersions or its encapsulation within nanoparticles.[4][6]
Fourier-Transform Infrared Spectroscopy (FTIR) To check for any chemical interactions between this compound and the carrier materials.[4][6]
Powder X-ray Diffraction (PXRD) To verify the crystalline or amorphous nature of this compound in the formulations.[4][5]
High-Performance Liquid Chromatography (HPLC) To quantify the amount of this compound dissolved and to determine the encapsulation efficiency in nanoparticles.

For further assistance or to discuss specific experimental challenges, please do not hesitate to contact our technical support team.

References

Protocol for testing the stability of Latifolin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Testing of Latifolin

This guide provides a comprehensive protocol and troubleshooting advice for researchers performing stability testing on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a stability testing protocol for this compound?

A stability testing protocol is designed to evaluate how the quality of this compound, a neoflavonoid, varies over time under the influence of various environmental factors such as temperature, humidity, and light.[1] The data generated is crucial for determining recommended storage conditions, re-test periods, and shelf-life, which are essential for drug development and formulation.[2]

Q2: What are the critical parameters to monitor during a this compound stability study?

The primary parameter is the purity or potency of this compound, typically measured as the percentage of the initial concentration remaining. Other critical parameters include the appearance of degradation products, changes in physical properties (e.g., color, solubility), and, if applicable, changes in pH of a solution.

Q3: Which analytical method is most suitable for quantifying this compound and its degradants?

High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) with UV or Mass Spectrometry (MS) detection is the method of choice for the quantitative analysis of individual polyphenols like this compound.[3] A reverse-phase HPLC method provides the sensitivity and specificity needed to separate this compound from its potential degradation products.[4][5]

Q4: What are "forced degradation" studies, and why are they necessary?

Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions, such as high heat, and acidic, basic, and oxidative environments, to accelerate its degradation. These studies help to identify likely degradation products and establish the intrinsic stability of the molecule.[4][6] This information is vital for developing a stability-indicating analytical method.

Experimental Protocol: Stability of this compound

This section details the methodology for conducting a comprehensive stability study on this compound.

Objective

To assess the stability of a this compound drug substance under various storage conditions as outlined by the International Council for Harmonisation (ICH) guidelines and under forced degradation conditions.[7][8]

Materials and Equipment
  • This compound: Reference standard and test sample.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and buffers.

  • Equipment:

    • Analytical balance

    • HPLC or UFLC system with a UV-Vis or MS detector

    • C18 reverse-phase HPLC column (e.g., Phenomenex C18)[6][9]

    • pH meter

    • Calibrated stability chambers

    • Photostability chamber

    • Volumetric flasks and pipettes

Experimental Workflow

Stability_Workflow prep Sample Preparation (this compound Stock & Working Solutions) initial Time Zero (T0) Analysis (Assay, Purity, Physical Properties) prep->initial storage Place Samples in Stability Chambers initial->storage longterm Long-Term (e.g., 25°C / 60% RH) storage->longterm accelerated Accelerated (e.g., 40°C / 75% RH) storage->accelerated forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) storage->forced pull Pull Samples at Scheduled Time Points longterm->pull accelerated->pull forced->pull analysis Sample Analysis (HPLC for Assay & Impurities) pull->analysis data Data Compilation & Analysis (Calculate % Degradation, Identify Trends) analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for this compound stability testing.
Sample Preparation

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Forced Degradation Samples:

    • Acid Hydrolysis: Mix the sample solution with 0.1 M HCl and reflux for a specified period (e.g., 8 hours).

    • Base Hydrolysis: Mix the sample solution with 0.1 M NaOH and reflux for a specified period.[4][5]

    • Oxidative Degradation: Treat the sample solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid sample or solution at an elevated temperature (e.g., 70°C).[4][5]

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Storage Conditions and Testing Schedule

Samples should be stored in containers that simulate the proposed packaging.[7]

Study TypeStorage ConditionTesting Time Points
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Forced Degradation As per Section 4.3As needed to achieve 5-20% degradation

Testing frequency can be adjusted based on product stability. For long-term studies, testing is typically every 3 months for the first year, every 6 months for the second, and annually thereafter.[2][7]

HPLC Analytical Method (Example)
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and 25 mM Ammonium Acetate buffer (pH adjusted to 3.0).[6][9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the 280-380 nm range).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

Results should be summarized in tables to facilitate comparison.

Table 1: Long-Term Stability Data (25°C / 60% RH)

Time Point (Months) Appearance Purity by HPLC (%) Assay (% of Initial) Degradation Products (%)
0 White Powder 99.8 100.0 Not Detected
3 White Powder 99.7 99.9 Not Detected
6 White Powder 99.6 99.8 0.1 (RRT 1.2)

| 12 | White Powder | 99.4 | 99.5 | 0.2 (RRT 1.2) |

Table 2: Accelerated Stability Data (40°C / 75% RH)

Time Point (Months) Appearance Purity by HPLC (%) Assay (% of Initial) Degradation Products (%)
0 White Powder 99.8 100.0 Not Detected
3 Off-white Powder 98.5 98.7 0.8 (RRT 1.2), 0.2 (RRT 1.5)

| 6 | Off-white Powder | 97.2 | 97.4 | 1.5 (RRT 1.2), 0.5 (RRT 1.5) |

Table 3: Forced Degradation Results

Condition Duration Assay (% Remaining) Major Degradation Product (RRT)
0.1 M HCl 8 hours 98.5 1.1
0.1 M NaOH 2 hours 85.2 1.5, 1.8
10% H₂O₂ 24 hours 90.1 1.2

| 70°C Heat | 48 hours | 96.3 | 1.2 |

Troubleshooting Guide

Problem 1: No degradation is observed under accelerated or forced conditions.

  • Possible Cause: The stress condition is not harsh enough, or the duration is too short.

  • Solution: Increase the temperature, concentration of the stress agent (e.g., HCl, NaOH, H₂O₂), or the duration of exposure. The goal is to achieve a noticeable degradation (typically 5-20%) to validate the method's stability-indicating capability.

Problem 2: An unknown peak appears in the chromatogram of the stability sample.

  • Possible Cause: This is likely a degradation product. It could also be a contaminant from the container or solvent.

  • Solution:

    • First, confirm it is not present in the time-zero sample or a placebo (if in a formulation).

    • Use forced degradation data to see if the same peak is generated under stress conditions. This helps in identifying the degradation pathway.

    • If possible, use LC-MS to determine the mass of the unknown peak to help elucidate its structure.

Problem 3: The assay results show high variability between time points.

  • Possible Cause: Inconsistent sample preparation, instrument instability, or non-homogeneity of the sample.

  • Solution:

    • Ensure precise and consistent sample preparation techniques. Use an internal standard if necessary.

    • Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly.

    • Ensure the stored sample is thoroughly mixed before taking an aliquot for analysis.

Problem 4: this compound degrades completely under basic (NaOH) conditions.

  • Possible Cause: Many flavonoids are highly susceptible to degradation in alkaline conditions.[4][6]

  • Solution: Reduce the stress level. Use a lower concentration of NaOH (e.g., 0.01 M), reduce the temperature, or shorten the exposure time significantly (e.g., check at 15, 30, and 60 minutes).

Hypothetical Degradation Pathway

Flavonoids can undergo oxidative and hydrolytic degradation. The following diagram illustrates a plausible, though hypothetical, degradation pathway for this compound under harsh oxidative or hydrolytic stress.

Degradation_Pathway This compound This compound (Core Neoflavonoid Structure) intermediate Oxidized Intermediates (e.g., Quinone formation) This compound->intermediate Oxidation/Hydrolysis product1 Degradation Product A (e.g., Substituted Benzoic Acid) intermediate->product1 Ring Fission product2 Degradation Product B (e.g., Substituted Phenol) intermediate->product2 Ring Fission fragmentation Further Fragmentation (Smaller organic acids, CO₂) product1->fragmentation Further Degradation product2->fragmentation Further Degradation

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: Optimizing Latifolin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Latifolin in in vitro experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data on its biological effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro effects?

This compound is a natural flavonoid isolated from the heartwood of plants such as Dalbergia odorifera. In laboratory settings, it has demonstrated anti-aging, anti-carcinogenic, and anti-inflammatory properties.[1][2] Key in vitro effects include the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis) in various cancer cell lines, particularly oral squamous cell carcinoma.[1][2][3]

Q2: How should I dissolve this compound for my experiments?

This compound, like many flavonoids, has low solubility in water. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is crucial to first dissolve the this compound powder completely in DMSO before making further dilutions in aqueous cell culture media.

Q3: What is a typical starting concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. For anti-inflammatory and anti-oxidative effects, concentrations in the range of 10–80 μM have been used. For anti-cancer studies, a broader range should be tested to determine the half-maximal inhibitory concentration (IC50). A preliminary dose-response experiment is recommended, starting from a low concentration (e.g., 1 µM) and extending to higher concentrations (e.g., 100 µM) to determine the optimal range for your specific cell line.

Q4: What is the mechanism of action for this compound's anti-cancer effects?

This compound has been shown to induce apoptosis in cancer cells by targeting key intracellular signaling pathways. Specifically, it inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1][3] By suppressing this pathway, this compound can trigger the apoptotic cascade, leading to cancer cell death.

Q5: How can I assess the cytotoxicity of this compound in my cell line?

The most common method to determine the cytotoxicity and IC50 value of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Data Presentation

While extensive compiled data for this compound across a wide range of cancer cell lines is limited in publicly available literature, the following table summarizes the observed effects at given concentrations. Researchers should determine the precise IC50 for their specific cell line of interest.

Cell Line(s)TypeObserved EffectEffective Concentration RangeReference
YD-8, YD-10BHuman Oral Squamous Cell CarcinomaInhibition of cell proliferation, induction of apoptosisNot specified[1][3]
HaCaT, BJ-5taHuman Keratinocytes, FibroblastsAnti-inflammatory and anti-oxidative effects10–80 μM

Note: IC50 values are highly dependent on the specific cell line, assay duration, and other experimental conditions. The values in this table should be used as a general guideline.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to the this compound powder to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, use a brief sonication step in a water bath to ensure the compound is completely dissolved. Visually inspect the solution to confirm the absence of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically overnight).

  • Compound Preparation: Prepare a series of serial dilutions of the this compound stock solution in your complete cell culture medium. It is advisable to perform an intermediate dilution step in serum-free media before the final dilution in complete media to reduce the risk of precipitation.

  • Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include wells for a "vehicle control" (media with the highest concentration of DMSO used in the dilutions) and an "untreated control" (media only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT reagent (typically 10-20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 150 µL of DMSO) to each well. Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
This compound precipitates in the cell culture medium. 1. Low aqueous solubility of this compound.2. Adding a highly concentrated DMSO stock directly to the aqueous medium.3. Temperature shock during dilution.1. Ensure the final DMSO concentration is low (ideally ≤ 0.1%, and not exceeding 0.5%).2. Perform a serial or intermediate dilution of the stock solution in serum-free medium before adding it to the final culture volume.3. Pre-warm the cell culture medium to 37°C before adding the this compound solution.
High variability in MTT assay results. 1. Uneven cell seeding.2. Incomplete dissolution of formazan crystals.3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.2. After adding the solubilization solution, shake the plate adequately to dissolve all crystals. Pipette up and down if necessary.3. Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.
No observable effect on cells at expected concentrations. 1. The specific cell line may be resistant to this compound.2. The compound may have degraded.3. Insufficient incubation time.1. Test a wider and higher range of concentrations.2. Ensure the stock solution was stored properly (protected from light, at -20°C or -80°C) and avoid multiple freeze-thaw cycles.3. Increase the duration of cell exposure to this compound (e.g., from 24h to 48h or 72h).
High background in MTT assay (blank wells have high absorbance). 1. Contamination of the culture medium.2. Contamination of the MTT reagent.1. Check the medium for signs of microbial contamination. Use fresh, sterile medium.2. Use sterile-filtered MTT solution.

Visualizing Key Pathways and Workflows

To further aid in experimental design and understanding, the following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro application.

latifolin_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis stock Prepare this compound Stock in DMSO serial Serial Dilution in Culture Medium stock->serial treat Treat Cells with This compound Dilutions serial->treat seed Seed Cells in 96-Well Plate seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for determining the IC50 of this compound.

PI3K_Akt_mTOR_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTOR inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound induces apoptosis via the intrinsic pathway.

References

Preventing degradation of Latifolin during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Latifolin during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a neoflavonoid, a class of polyphenolic compounds, naturally found in sources like Dalbergia odorifera. It is recognized for its significant anti-inflammatory and antioxidant properties. As a polyhydroxy-phenolic compound, this compound is susceptible to chemical degradation, which can be triggered by factors such as pH, temperature, light, and oxidative conditions. This degradation can lead to a loss of its biological activity, impacting experimental results and the therapeutic potential of this compound-based products.

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors contributing to the degradation of this compound, similar to other flavonoids, include:

  • pH: this compound is more stable in acidic to neutral conditions and is prone to degradation under alkaline (basic) conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to the oxidative degradation of this compound.

  • Enzymes: The presence of enzymes like polyphenol oxidases during the extraction process can also contribute to degradation.

Q3: How can I minimize this compound degradation during extraction?

A3: To minimize degradation during extraction, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid to the extraction solvent can help prevent oxidative degradation.

  • Optimized Extraction Solvent: Employing a mildly acidic solvent system can enhance stability. A mixture of ethanol or methanol with a small percentage of an acid like formic acid or acetic acid is often effective.

  • Temperature Control: Perform extractions at room temperature or below to minimize thermal degradation.

  • Light Protection: Conduct the extraction process in a dark environment or use amber-colored glassware to protect the sample from light.

  • Inert Atmosphere: Purging the extraction vessel with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation.

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, this compound, both in solid form and in solution, should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Light: Protect from light by storing in amber-colored vials or by wrapping the container in aluminum foil.[1][2][3][4]

  • Atmosphere: For solutions, purging the vial with an inert gas before sealing can prevent oxidation. For solid compounds, storage in a desiccator under vacuum or in an inert atmosphere is ideal.

  • Solvent: If stored in solution, use a solvent in which this compound is stable, such as an acidic or neutral buffer or an organic solvent like ethanol or DMSO. Avoid alkaline solutions.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction
Potential Cause Troubleshooting Step
Degradation during extraction 1. Check pH of extraction solvent: Ensure the solvent is neutral or slightly acidic. If using water, consider adding a small amount of acid (e.g., 0.1% formic acid).2. Lower the temperature: If the extraction is performed at an elevated temperature, try reducing it to room temperature or below.3. Protect from light: Wrap extraction vessels in aluminum foil or use amber glassware.4. Add an antioxidant: Incorporate an antioxidant like ascorbic acid (e.g., 0.1% w/v) into the extraction solvent.
Incomplete extraction 1. Increase extraction time: The duration of extraction may be insufficient.2. Improve solvent penetration: Ensure the plant material is finely ground.3. Consider a different solvent system: The polarity of the solvent may not be optimal for this compound. Try different ratios of organic solvents and water.
Issue 2: Degradation of this compound in Stored Solutions
Potential Cause Troubleshooting Step
Photodegradation 1. Use appropriate containers: Store solutions in amber glass vials to block UV and visible light.[1][2][3][4]2. Minimize light exposure: Store vials in a dark place, such as a freezer or a light-proof box.
Oxidative degradation 1. Deoxygenate the solvent: Before dissolving this compound, sparge the solvent with an inert gas (nitrogen or argon).2. Store under inert atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
Inappropriate storage temperature 1. Store at lower temperatures: For long-term storage, -80°C is recommended. For short-term use, store at 4°C. Avoid repeated freeze-thaw cycles.
Unstable pH of the solution 1. Use a buffered solution: If an aqueous solution is required, use a buffer to maintain a stable, slightly acidic pH (e.g., pH 4-6).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a general method for quantifying this compound and detecting its degradation products.

  • Chromatographic System:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is typically used to separate this compound from its degradation products.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Example Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Detection:

    • Monitor at the wavelength of maximum absorbance for this compound (determine by UV scan, typically around 280-330 nm for flavonoids).

  • Sample Preparation:

    • Dissolve a known weight of the this compound standard or extract in the mobile phase or a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation:

    • Validate the method for linearity, precision, accuracy, specificity, and sensitivity according to ICH guidelines.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store solid this compound in an oven at 105°C for 48 hours.

    • Dissolve the sample in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.

    • Analyze by HPLC and compare with a control sample stored in the dark.

Data Presentation

Table 1: General Stability of Flavonoids Under Stress Conditions

Condition Expected Degradation Recommendations
Acidic (pH < 4) Generally stablePreferred condition for aqueous solutions.
Neutral (pH 6-8) Moderately stableStability decreases as pH approaches 8.
Alkaline (pH > 8) Prone to rapid degradationAvoid for extraction and storage.
Elevated Temperature (>40°C) Increased degradation ratePerform extractions at or below room temperature.
UV/Visible Light Exposure Susceptible to photodegradationUse amber glassware and store in the dark.
Presence of Oxygen Susceptible to oxidationUse antioxidants and/or an inert atmosphere.

Visualizations

Logical Workflow for Preventing this compound Degradation

G cluster_extraction Extraction Phase cluster_storage Storage Phase start_extraction Start Extraction choose_solvent Select Solvent (e.g., Ethanol/Methanol with 0.1% Ascorbic Acid) start_extraction->choose_solvent control_temp Control Temperature (Room Temp or below) choose_solvent->control_temp protect_light_ext Protect from Light (Amber Glassware) control_temp->protect_light_ext inert_atm_ext Use Inert Atmosphere (Nitrogen/Argon) protect_light_ext->inert_atm_ext end_extraction Crude this compound Extract inert_atm_ext->end_extraction prepare_storage Prepare for Storage end_extraction->prepare_storage Proceed to Storage choose_container Select Container (Amber Vial) prepare_storage->choose_container control_temp_store Control Temperature (-20°C to -80°C) choose_container->control_temp_store protect_light_store Store in Dark control_temp_store->protect_light_store inert_atm_store Store under Inert Gas protect_light_store->inert_atm_store stable_this compound Stable this compound inert_atm_store->stable_this compound

Caption: Workflow for minimizing this compound degradation.

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways related to inflammation and oxidative stress.

NF-κB Signaling Pathway

G This compound This compound IKK IKK This compound->IKK Inhibits p50_p65_IkB p50/p65-IκBα (Inactive Complex) IKK->p50_p65_IkB Phosphorylates IκBα p50_p65 p50/p65 (Active) p50_p65_IkB->p50_p65 IκBα Degradation nucleus Nucleus p50_p65->nucleus Translocation inflammation Inflammatory Gene Expression nucleus->inflammation

Caption: this compound's inhibition of the NF-κB pathway.

Nrf2 Signaling Pathway

G This compound This compound Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) This compound->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 nucleus Nucleus Nrf2->nucleus Translocation ARE Antioxidant Response Element (ARE) nucleus->ARE antioxidant_genes Antioxidant Gene Expression ARE->antioxidant_genes

Caption: this compound's activation of the Nrf2 pathway.

General MAPK Signaling Cascade

G This compound This compound MAPKKK MAPKKK (e.g., MEKK) This compound->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response G This compound This compound JAK JAK This compound->JAK Inhibits Phosphorylation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation Gene_Expression Gene Expression nucleus->Gene_Expression

References

Technical Support Center: Optimizing HPLC Parameters for the Separation of Latifolin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Latifolin and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A good starting point for developing an HPLC method for this compound, a flavonoid, involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, both containing a small amount of acid such as formic acid or acetic acid to improve peak shape.[1] A gradient elution is often necessary to achieve good separation of this compound from its more polar metabolites.

Q2: What are the common metabolites of flavonoids like this compound?

Flavonoids like this compound typically undergo Phase I and Phase II metabolism. Common metabolic transformations include hydroxylation, methylation, and conjugation with glucuronic acid or sulfate.[2] Therefore, when analyzing for metabolites, you should be looking for compounds with these structural modifications.

Q3: How can I improve the resolution between this compound and its closely eluting metabolites?

To improve resolution, you can try several approaches:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.

  • Adjust the mobile phase pH: Modifying the pH with formic or acetic acid can change the ionization state of the analytes and improve peak shape and resolution.

  • Use a different stationary phase: If a C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.

Q4: What detection wavelength is recommended for this compound and its metabolites?

Flavonoids generally exhibit strong UV absorbance. A diode array detector (DAD) is ideal for method development as it allows for the monitoring of multiple wavelengths simultaneously. For quantitative analysis, a specific wavelength where this compound and its key metabolites show maximum absorbance should be chosen. Based on the analysis of similar flavonoids, a detection wavelength around 275 nm is a reasonable starting point.[1]

Q5: How can I confirm the identity of potential this compound metabolites?

The most definitive way to identify metabolites is by using a mass spectrometer (MS) coupled to the HPLC (LC-MS). High-resolution mass spectrometry (e.g., Q-TOF MS) can provide accurate mass measurements to determine the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites in a question-and-answer format.

Problem Question Possible Causes Solutions
Poor Peak Shape (Tailing) Why are my peaks for this compound and its metabolites tailing?1. Secondary interactions: Active silanol groups on the column packing can interact with the hydroxyl groups of flavonoids. 2. Mobile phase pH: If the pH is not optimal, it can lead to poor peak shape. 3. Column overload: Injecting too much sample can cause peak tailing. 4. Column contamination or degradation. 1. Use an end-capped C18 column. 2. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. 3. Reduce the injection volume or sample concentration. 4. Wash the column with a strong solvent or replace it if necessary.
Poor Resolution I am not able to separate this compound from one of its metabolites. What should I do?1. Inadequate mobile phase composition. 2. Gradient is too steep. 3. Column is not efficient enough. 1. Try a different organic modifier (e.g., methanol instead of acetonitrile). 2. Decrease the gradient slope (e.g., from a 5-50% B in 10 min to 5-50% B in 20 min). 3. Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.
Retention Time Drift The retention times for my analytes are shifting between injections. Why is this happening?1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Pump malfunction. 1. Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure proper mixing if using a quaternary pump. 3. Use a column oven to maintain a constant temperature. 4. Check the pump for leaks and ensure it is delivering a consistent flow rate.
Ghost Peaks I am seeing unexpected peaks in my chromatogram, even in blank injections. What are these?1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. 3. Degradation of the sample or standards. 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in your autosampler method. 3. Ensure the stability of your samples and standards; store them appropriately and prepare them fresh when necessary. [5][6]

Experimental Protocols

Protocol 1: General HPLC-DAD Method for Separation of this compound and Related Compounds

This protocol provides a starting point for the separation of this compound and other flavonoids found in Dalbergia sissoo.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.3% (v/v) aqueous acetic acid.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Elution:

      Time (min) % B
      0 10
      30 50
      40 80
      45 10

      | 55 | 10 |

    • Flow Rate: 0.8 mL/min.[1]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., 60% methanol).[1]

    • Filter the extract through a 0.45 µm syringe filter before injection.

Protocol 2: UPLC-QTOF-MS Method for Metabolite Profiling

This protocol is designed for the identification of this compound metabolites in biological matrices or plant extracts.

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient Elution:

      Time (min) % B
      0 5
      12 60
      15 95
      18 95
      18.1 5

      | 20 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative and positive modes.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Mass Range: m/z 50-1200.

    • Data Acquisition: Full scan mode for profiling and targeted MS/MS for fragmentation analysis.

Quantitative Data Summary

The following table summarizes typical HPLC and UPLC parameters for the analysis of flavonoids from Dalbergia species, which can be adapted for this compound.

ParameterHPLC Method (General)UPLC-MS Method (Metabolomics)
Column C18 (250 x 4.6 mm, 5 µm)[1]C18 (100 x 2.1 mm, 1.7 µm)[7]
Mobile Phase A 0.3% Acetic Acid in Water[1]0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[1]Acetonitrile with 0.1% Formic Acid[8]
Flow Rate 0.8 mL/min[1]0.3 mL/min
Column Temp. 30 °C40 °C
Detection DAD (275 nm)[1]Q-TOF MS (m/z 50-1200)
Injection Vol. 10 µL2-5 µL

Visualizations

HPLC_Optimization_Workflow cluster_start Method Development Start cluster_optimization Optimization Cycle cluster_troubleshooting Troubleshooting cluster_end Final Method start Initial Conditions (C18, ACN/H2O, 0.1% FA) eval_resolution Evaluate Peak Resolution & Shape start->eval_resolution adjust_gradient Adjust Gradient Profile eval_resolution->adjust_gradient Suboptimal Separation adjust_mobile_phase Change Mobile Phase (Solvent/pH) eval_resolution->adjust_mobile_phase Poor Selectivity change_column Select Different Column Chemistry eval_resolution->change_column Persistent Co-elution peak_tailing Address Peak Tailing eval_resolution->peak_tailing Asymmetric Peaks retention_shift Correct Retention Time Shifts eval_resolution->retention_shift Inconsistent RT ghost_peaks Eliminate Ghost Peaks eval_resolution->ghost_peaks Extraneous Peaks validated_method Validated HPLC Method eval_resolution->validated_method Acceptable Performance adjust_gradient->eval_resolution adjust_mobile_phase->eval_resolution change_column->eval_resolution peak_tailing->eval_resolution retention_shift->eval_resolution ghost_peaks->eval_resolution

Caption: Workflow for HPLC method development and optimization.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split/Double Peaks start->split_peaks rt_drift Retention Time Drift start->rt_drift no_peaks No Peaks Eluting start->no_peaks noisy_baseline Noisy Baseline start->noisy_baseline drifting_baseline Drifting Baseline start->drifting_baseline sol1 Check Mobile Phase pH peak_tailing->sol1 sol2 Inspect Column for Contamination peak_tailing->sol2 sol3 Verify Column Equilibration rt_drift->sol3 sol4 Check Pump Performance rt_drift->sol4 sol5 Degas Mobile Phase noisy_baseline->sol5 sol6 Clean Detector Cell noisy_baseline->sol6

Caption: Logical flow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Head-to-Head Comparison of the Antioxidant Activities of Latifolin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, flavonoids stand out for their potent antioxidant properties. Among them, quercetin is a well-established benchmark for antioxidant activity. This guide provides a detailed head-to-head comparison of the antioxidant activity of the neoflavonoid latifolin with that of the widely studied flavonol, quercetin. While extensive data is available for quercetin, quantitative antioxidant data for isolated this compound is less common. This comparison draws upon available data for this compound and extracts of Dalbergia species known to contain it, alongside robust data for quercetin, to offer a comprehensive overview for research and development.

Quantitative Antioxidant Activity

Direct comparative studies of the antioxidant activity of isolated this compound and quercetin are limited. The following table summarizes available data from in vitro antioxidant assays. It is important to note that the data for this compound is derived from extracts of Dalbergia latifolia and Dalbergia odorifera, which contain this compound among other phytochemicals, and therefore may not represent the precise activity of the purified compound. In contrast, the data for quercetin is from studies on the isolated compound.

Antioxidant AssayThis compound (from Dalbergia extracts)Quercetin (Isolated Compound)Reference Compound
DPPH Radical Scavenging Activity (IC50) Ethanolic extract of D. latifolia bark showed 92.10% inhibition[1][2]1.84 - 19.17 µg/mLAscorbic Acid: ~5 µg/mL
ABTS Radical Scavenging Activity (IC50) Methanolic extracts of D. odorifera heartwood showed high TEAC values[3]1.89 - 2.10 µg/mLTrolox: ~2.34 µg/mL
Cellular Antioxidant Activity (CAA) Inhibited ROS production in t-BHP-stimulated BJ-5ta fibroblasts[4][5]Highest CAA value among tested phytochemicals[6][7]Quercetin is often used as the standard

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant strength.

Mechanisms of Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in oxidative stress response.

This compound:

  • Direct Radical Scavenging: this compound, as a phenolic compound, is presumed to directly scavenge free radicals, although specific studies detailing this mechanism for the isolated compound are scarce.

  • Modulation of Signaling Pathways:

    • Nrf2/HO-1 Pathway: this compound has been shown to attenuate inflammatory responses through the induction of nuclear factor-E2-related factor 2 (Nrf2)-regulated heme oxygenase-1 (HO-1)[4][8].

    • NF-κB Pathway: It inhibits the activation of nuclear factor-kappaB (NF-κB), a key regulator of inflammation and oxidative stress[4][8].

    • MAPK Pathway: this compound has been observed to reduce the phosphorylation of p38 and JNK, components of the mitogen-activated protein kinase (MAPK) pathway involved in cellular stress responses[4][5].

    • JAK/STAT Pathway: It also inhibits the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway[4][5].

Quercetin:

  • Direct Radical Scavenging: Quercetin is a potent scavenger of a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) due to its specific chemical structure, particularly the presence of multiple hydroxyl groups.

  • Chelation of Metal Ions: Quercetin can chelate transition metal ions like iron and copper, which are catalysts for the generation of free radicals.

  • Modulation of Signaling Pathways:

    • Nrf2-ARE Pathway: Quercetin is a well-known activator of the Nrf2-antioxidant response element (ARE) pathway, leading to the upregulation of numerous antioxidant and detoxifying enzymes.

    • MAPK Pathway: It modulates various components of the MAPK signaling cascade to influence cellular responses to oxidative stress.

    • PI3K/AKT Pathway: Quercetin can influence the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is involved in cell survival and resistance to oxidative stress.

    • NF-κB Pathway: Similar to this compound, quercetin is a potent inhibitor of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The DPPH radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of concentrations of the test compound (this compound or Quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution.

  • Reaction: To a set volume of the DPPH solution (e.g., 2 mL), add a small volume of the sample solution (e.g., 100 µL). A control is prepared by adding the same volume of solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox).

  • Reaction: Add a small volume of the sample solution to a set volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cells, it is deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS) generated by a free radical initiator (e.g., AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The presence of an antioxidant inhibits the oxidation of DCFH, thereby reducing the fluorescence intensity.

Procedure:

  • Cell Culture: Plate adherent cells (e.g., HepG2 or HaCaT) in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Loading with DCFH-DA: Wash the cells and incubate them with a solution of DCFH-DA.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of the test compound or a standard antioxidant (like quercetin).

  • Induction of Oxidative Stress: Add a free radical initiator (e.g., AAPH) to all wells to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways involved in the antioxidant mechanisms of this compound and Quercetin, as well as a generalized experimental workflow for assessing antioxidant activity.

latifolin_pathway cluster_stimulus Oxidative Stress cluster_this compound This compound cluster_pathways Signaling Pathways cluster_response Cellular Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 NFkB NF-κB ROS->NFkB p38_JNK p38/JNK ROS->p38_JNK JAK_STAT JAK/STAT ROS->JAK_STAT This compound This compound This compound->Nrf2 inhibits/activates This compound->NFkB inhibits/activates This compound->NFkB inhibits This compound->p38_JNK inhibits/activates This compound->p38_JNK inhibits This compound->JAK_STAT inhibits/activates This compound->JAK_STAT inhibits HO1 HO-1 Nrf2->HO1 activates Antioxidant_Response Increased Antioxidant Response HO1->Antioxidant_Response Inflammation Decreased Inflammation NFkB->Inflammation promotes p38_JNK->Inflammation promotes JAK_STAT->Inflammation promotes

Caption: Antioxidant signaling pathways modulated by this compound.

quercetin_pathway cluster_stimulus Oxidative Stress cluster_quercetin Quercetin cluster_pathways Signaling Pathways cluster_response Cellular Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 NFkB NF-κB ROS->NFkB MAPK MAPK ROS->MAPK PI3K_AKT PI3K/AKT ROS->PI3K_AKT Quercetin Quercetin Quercetin->ROS scavenges Quercetin->Nrf2 modulates Quercetin->NFkB modulates Quercetin->NFkB inhibits Quercetin->MAPK modulates Quercetin->PI3K_AKT modulates ARE ARE Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates Antioxidant_Defense Enhanced Antioxidant Defense Antioxidant_Enzymes->Antioxidant_Defense Inflammation Reduced Inflammation NFkB->Inflammation promotes Cell_Survival Increased Cell Survival PI3K_AKT->Cell_Survival

Caption: Key antioxidant signaling pathways influenced by Quercetin.

antioxidant_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds (this compound, Quercetin) Reaction Incubate Compounds with Reagents/Cells Compound_Prep->Reaction Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, etc.) Reagent_Prep->Reaction Cell_Culture Cell Culture (for CAA) Cell_Culture->Reaction Measurement Measure Absorbance/ Fluorescence Reaction->Measurement Calculation Calculate % Inhibition/ CAA Value Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare Activities IC50->Comparison

Caption: General workflow for in vitro antioxidant activity assessment.

References

Unveiling Latifolin's Molecular Targets: A Comparative Guide to Validation Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-Cas9 technology with alternative methods for validating the molecular targets of Latifolin, a natural flavonoid with promising therapeutic potential. Detailed experimental protocols and supporting data are presented to facilitate the design and execution of target validation studies.

This guide compares CRISPR-Cas9-mediated target validation with other established techniques, providing a framework for researchers to select the most appropriate methods for their studies.

Comparing Target Validation Methodologies: CRISPR-Cas9 vs. Alternatives

The validation of a drug's molecular target is a critical step in the drug discovery pipeline. While several methods exist, CRISPR-Cas9 has emerged as a superior tool due to its ability to create complete and permanent gene knockouts, offering a clear genetic validation of a target's role in a drug's efficacy. The following table provides a quantitative comparison of CRISPR-Cas9 with other common target validation methods.

FeatureCRISPR-Cas9RNA interference (shRNA/siRNA)Small Molecule Inhibitors
Mechanism of Action Permanent gene knockout at the DNA level.[5][6]Transient gene knockdown at the mRNA level.[3][5]Direct inhibition of protein function.
Targeting Efficiency High (often >90% knockout).[7]Variable (typically 50-90% knockdown).[4]Dependent on inhibitor potency and specificity.
Specificity/Off-target Effects Low off-target effects with proper guide RNA design.[5][8]High potential for off-target effects.[3][5]Can have off-target effects on other proteins.
Permanence of Effect Permanent and heritable.[5]Transient.[5]Reversible upon withdrawal.
Ease of Use Moderately complex experimental setup.[5]Relatively easy to implement.[5]Simple application to cells or organisms.
Use in Target Validation Gold standard for genetic validation.Useful for initial screening and observing effects of partial loss-of-function.Pharmacological validation; can be confounded by off-target effects.

Experimental Protocols for Target Validation

This section provides detailed protocols for key experiments in the validation of this compound's molecular targets using CRISPR-Cas9.

CRISPR-Cas9 Mediated Knockout of a Putative Target Gene

This protocol outlines the steps to generate a stable knockout cell line for a candidate target of this compound.

a. sgRNA Design and Vector Cloning:

  • Identify the target gene sequence from a genomic database.

  • Use a CRISPR design tool (e.g., Benchling, CHOPCHOP) to design 3-4 single guide RNAs (sgRNAs) targeting an early exon of the gene to induce frameshift mutations.

  • Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

b. Lentivirus Production and Transduction:

  • Co-transfect the sgRNA-Cas9 vector and packaging plasmids into a producer cell line (e.g., HEK293T).

  • Harvest the lentiviral particles from the supernatant after 48-72 hours.

  • Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

c. Selection and Clonal Isolation:

  • Select transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Expand the single-cell clones.

d. Validation of Gene Knockout:

Cell Viability Assay

This assay determines if the knockout of the putative target gene confers resistance or sensitivity to this compound.

  • Seed the validated knockout and wild-type (control) cells in 96-well plates.

  • Treat the cells with a range of concentrations of this compound.

  • After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a suitable method, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.[10]

  • Compare the dose-response curves of the knockout and wild-type cells to determine any shifts in sensitivity to this compound.

Western Blot Analysis

This technique is used to confirm the knockout of the target protein and to assess the effect of this compound on downstream signaling pathways.

  • Lyse the knockout and wild-type cells, with and without this compound treatment, to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the target protein and key proteins in the relevant signaling pathway (e.g., phospho-NF-κB, phospho-Akt).

  • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.[7][11]

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for CRISPR-Cas9 target validation and the key signaling pathways potentially modulated by this compound.

experimental_workflow cluster_design 1. sgRNA Design & Cloning cluster_transduction 2. Cell Line Engineering cluster_validation 3. Knockout Validation cluster_phenotype 4. Phenotypic Analysis design Design sgRNAs for Target Gene clone Clone sgRNAs into Lentiviral Vector design->clone transduce Lentiviral Transduction select Antibiotic Selection transduce->select isolate Single-Cell Cloning select->isolate sanger Sanger Sequencing (Genomic) isolate->sanger western_ko Western Blot (Protein) isolate->western_ko viability Cell Viability Assay with this compound western_ko->viability western_pathway Western Blot for Pathway Analysis western_ko->western_pathway

CRISPR-Cas9 target validation workflow.

nfkb_pathway This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Inflammatory Gene Transcription Nucleus->Transcription Activates

This compound's putative inhibition of the NF-κB pathway.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes fak_src_pathway This compound This compound FAK FAK This compound->FAK Inhibits Src Src FAK->Src Activates Downstream Downstream Effectors Src->Downstream Activates Migration Cell Migration & Invasion Downstream->Migration Promotes

References

Comparative Molecular Docking Analysis of Latifolin and Other Flavonoids Against Key Inflammatory Proteins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative in silico analysis of the flavonoid latifolin against other common flavonoids, targeting key proteins in inflammatory signaling pathways.

This guide provides a detailed comparison of the molecular docking characteristics of this compound with other flavonoids against crucial protein targets involved in inflammation, namely Nuclear Factor-kappa B (NF-κB p65) and Janus Kinase 2 (JAK2). The information presented is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate further investigation into the therapeutic potential of this compound.

Comparative Binding Affinities

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of small molecules with protein targets. The binding energy, typically measured in kcal/mol, is a key indicator of the stability of the ligand-protein complex, with lower (more negative) values suggesting a stronger and more favorable interaction.

While direct comparative molecular docking studies for this compound against a panel of other flavonoids are not extensively available in the current literature, this guide compiles available docking data for various flavonoids against NF-κB p65 and JAK2 to provide a comparative context for the potential efficacy of this compound. It is important to note that the binding energy of this compound against these specific targets could not be retrieved from the available search results.

Table 1: Comparative Molecular Docking of Flavonoids against NF-κB p65/p50 Heterodimer
FlavonoidBinding Energy (kcal/mol)Interacting Residues
This compoundData not available-
(-)-8-prenylnaringenin-10.38Data not available
(+)-catechin 7-O-beta-D-xyloside-10.23Data not available
Eriodyctol-9.56Data not available
Glycitin-9.56Data not available
(±)-naringenin-8.63Data not available
5-O-methylgenistein-8.50Data not available

Data sourced from a molecular docking study of flavonoids from Phaleria macrocarpa[1]. It is important to consider that docking scores can vary based on the software and parameters used.

Table 2: Comparative Molecular Docking of Flavonoids against JAK2
FlavonoidBinding Energy (kcal/mol)Interacting Residues
This compoundData not available-
Rutin-9.5LEU-855, ARG-938, ASP-939, ARG-980, LYS-857, GLU-930
Quercetin-9.3LYS-857, LEU-932
Naringenin-8.9LYS-857, GLU-930, LEU-932
Chlorogenic acid-8.2GLU-930, ASP-994, ARG-980
Kaempferol-7.4SER-936

Data sourced from a molecular docking analysis of compounds from tomatoes against human JAK2[2]. The interacting residues highlight the specific amino acids in the protein's binding pocket that form connections with the flavonoid.

Experimental Protocols

To ensure the reproducibility and transparency of molecular docking studies, a detailed methodology is crucial. The following protocol outlines a general workflow for the molecular docking of flavonoids against protein targets like NF-κB and JAK2, based on common practices in the field.

Protein Preparation
  • Retrieval of Protein Structure: The three-dimensional crystal structures of the target proteins (e.g., NF-κB p65/p50 heterodimer, JAK2) are obtained from the Protein Data Bank (PDB).

  • Protein Refinement: The retrieved protein structures are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field like AMBER. The protein is then energy minimized to relieve any steric clashes.

Ligand Preparation
  • Ligand Structure Acquisition: The 2D or 3D structures of this compound and other flavonoids are obtained from chemical databases such as PubChem.

  • Ligand Optimization: The ligand structures are converted to a 3D format. Hydrogens are added, and the geometry is optimized using a suitable force field (e.g., MMFF94). Charges are assigned to the ligand atoms.

Molecular Docking
  • Software Selection: A validated molecular docking program such as AutoDock Vina, Glide, or GOLD is used for the docking simulations.

  • Grid Box Generation: A grid box is defined around the active site of the protein. The size and center of the grid are set to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations.

  • Docking Simulation: The prepared ligands are docked into the defined grid box of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualization of Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, diagrams generated using Graphviz (DOT language) are provided below.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates This compound This compound This compound->IKK_Complex Inhibits? DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Proposed mechanism of this compound's inhibitory effect on the NF-κB signaling pathway.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes This compound This compound This compound->JAK Inhibits? DNA DNA STAT_dimer->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Postulated inhibitory action of this compound on the JAK/STAT signaling cascade.

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (PDB Retrieval, Refinement) Start->Protein_Prep Ligand_Prep Ligand Preparation (Structure Acquisition, Optimization) Start->Ligand_Prep Docking Molecular Docking (Grid Generation, Simulation) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized experimental workflow for performing molecular docking studies.

References

Validating the In Vivo Efficacy of Latifolin in Animal Models of Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Latifolin, a neoflavonoid isolated from Dalbergia odorifera, against the well-established corticosteroid, dexamethasone. Due to the current lack of published studies on this compound in standardized acute inflammation models, this guide presents available data from a relevant disease model for this compound and compares it with benchmark data for dexamethasone in classic anti-inflammatory assays.

Executive Summary

This compound has demonstrated significant anti-inflammatory properties in a rat model of myocardial infarction by reducing inflammatory cell infiltration and downregulating key inflammatory mediators.[1] While direct comparative data in standard acute inflammation models like carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced endotoxemia is not yet available for this compound, this guide provides detailed protocols and efficacy data for dexamethasone in these models to serve as a benchmark for future research. The underlying mechanisms of action for both compounds involve the modulation of critical inflammatory signaling pathways, including NF-κB.

Comparative Efficacy of this compound and Dexamethasone

The following tables summarize the available quantitative data on the in vivo anti-inflammatory effects of this compound and dexamethasone. It is important to note that the data for this compound and dexamethasone are from different animal models, and therefore, this comparison is indirect and should be interpreted with caution.

Table 1: In Vivo Anti-Inflammatory Efficacy of this compound

Animal ModelDosageKey FindingsReference
Myocardial Infarction (Rat)25, 50, 100 mg/kg/d (oral gavage)- Significantly reduced macrophage infiltration in a dose-dependent manner. - Down-regulated the expression of HIF-1α, p-NF-κB, and IL-6.[1]

Table 2: In Vivo Anti-Inflammatory Efficacy of Dexamethasone

Animal ModelDosageKey FindingsReference
Carrageenan-Induced Paw Edema (Rat)1 mg/kg (i.p.)- Significant inhibition of paw edema.
LPS-Induced Endotoxemia (Mouse)5 mg/kg (i.p.)- Significantly decreased serum levels of TNF-α and IL-6.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

This compound in Myocardial Infarction Rat Model
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Myocardial Infarction: The left anterior descending coronary artery is ligated to induce myocardial infarction.

  • Treatment: this compound (25, 50, and 100 mg/kg/d) or vehicle (sodium carboxymethyl cellulose) is administered via oral gavage for 28 days.[1]

  • Assessment of Inflammation:

    • Histopathology: Heart tissue sections are stained with hematoxylin and eosin (H&E) to visualize inflammatory cell infiltration.

    • Immunohistochemistry: Macrophage infiltration is quantified using specific antibodies.

    • Western Blot: Protein expression levels of HIF-1α, phospho-NF-κB, and IL-6 in the myocardial tissue are determined.[1]

Dexamethasone in Carrageenan-Induced Paw Edema Rat Model
  • Animal Model: Male Wistar rats.

  • Treatment: Dexamethasone (1 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.

Dexamethasone in LPS-Induced Endotoxemia Mouse Model
  • Animal Model: Male C57BL/6 mice.

  • Treatment: Dexamethasone (5 mg/kg) or vehicle is administered i.p. 1 hour before the LPS challenge.

  • Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli is injected i.p. at a dose of 10 mg/kg.

  • Assessment of Inflammation:

    • Cytokine Analysis: Blood is collected at specific time points (e.g., 2 hours) after LPS injection. Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflows for the described animal models.

experimental_workflow_myocardial_infarction cluster_protocol Myocardial Infarction Model Workflow cluster_assessment Inflammation Assessment animal_prep Sprague-Dawley Rats surgery LAD Ligation animal_prep->surgery treatment This compound (25, 50, 100 mg/kg/d) or Vehicle (28 days) surgery->treatment assessment Assessment of Inflammation treatment->assessment histology Histopathology (H&E) assessment->histology ihc Immunohistochemistry (Macrophages) assessment->ihc western_blot Western Blot (HIF-1α, p-NF-κB, IL-6) assessment->western_blot

Myocardial Infarction Model Workflow

experimental_workflow_paw_edema cluster_protocol Carrageenan-Induced Paw Edema Workflow animal_prep Wistar Rats drug_admin Dexamethasone (1 mg/kg) or Vehicle animal_prep->drug_admin induction Carrageenan Injection drug_admin->induction measurement Paw Volume Measurement induction->measurement

Carrageenan-Induced Paw Edema Workflow

experimental_workflow_endotoxemia cluster_protocol LPS-Induced Endotoxemia Workflow animal_prep C57BL/6 Mice drug_admin Dexamethasone (5 mg/kg) or Vehicle animal_prep->drug_admin induction LPS Injection drug_admin->induction blood_collection Blood Collection induction->blood_collection cytokine_analysis Cytokine Analysis (ELISA) blood_collection->cytokine_analysis

LPS-Induced Endotoxemia Workflow

inflammatory_signaling_pathway cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IKK->NFκB Activation IκBα->NFκB Inhibition nucleus Nucleus NFκB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Transcription This compound This compound This compound->NFκB Inhibits Dexamethasone Dexamethasone Dexamethasone->NFκB Inhibits

Simplified Inflammatory Signaling Pathway

Conclusion

This compound exhibits promising anti-inflammatory effects in a preclinical model of myocardial infarction, primarily by modulating the NF-κB signaling pathway.[1] While direct in vivo comparisons with established anti-inflammatory agents like dexamethasone in standardized models are currently lacking, the available data warrants further investigation of this compound in models of acute inflammation such as carrageenan-induced paw edema and LPS-induced endotoxemia. Such studies will be crucial to fully elucidate its therapeutic potential and establish a comprehensive efficacy profile for researchers and drug development professionals.

References

Cross-Validation of Latifolin's Bioactivity: A Comparative Guide to Assay Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Latifolin, a neoflavonoid with demonstrated anti-inflammatory, antioxidant, and anticancer potential. By cross-validating its effects through various assay methodologies, this document aims to offer an objective performance assessment and support further research and development. Experimental data from multiple studies are summarized, and detailed protocols for key assays are provided to ensure reproducibility.

Quantitative Bioactivity of this compound: A Comparative Summary

The following tables summarize the quantitative data on this compound's bioactivity across different assays and cell lines, providing a clear comparison of its efficacy.

Table 1: Anti-inflammatory Activity of this compound
Assay MethodCell LineParameter MeasuredConcentration of this compoundResultReference
Griess AssayPeritoneal MacrophagesNitric Oxide (NO) Production10, 20, 40 µMSignificant inhibition[1]
ELISAPeritoneal MacrophagesProstaglandin E2 (PGE2)10, 20, 40 µMSignificant reduction[1]
ELISAPeritoneal MacrophagesTNF-α10, 20, 40 µMSignificant reduction[1]
ELISAPeritoneal MacrophagesIL-1β10, 20, 40 µMSignificant reduction[1]
ELISAHaCaT cellsInterleukin-6 (IL-6)10, 20, 40, 80 µMDose-dependent inhibition[2]
ELISAHaCaT cellsInterleukin-8 (IL-8)10, 20, 40, 80 µMDose-dependent inhibition[2]
ELISAHaCaT cellsMacrophage-derived chemokine (MDC)10, 20, 40, 80 µMDose-dependent inhibition[2]
ELISAHaCaT cellsRANTES10, 20, 40, 80 µMDose-dependent inhibition[2]
Table 2: Antioxidant Activity of this compound
Assay MethodCell LineParameter MeasuredConcentration of this compoundResultReference
DCFH-DA AssayBJ-5ta cellsReactive Oxygen Species (ROS) Production5, 10, 20 µMSignificant inhibition[2]
Cell Viability AssayBJ-5ta cellsCell Viability (t-BHP-induced)5, 10, 20 µMIncreased cell viability[2]
Table 3: Anticancer Activity of this compound
Assay MethodCell LineParameter MeasuredConcentration of this compoundResultReference
MTT AssayOral Squamous Carcinoma Cells (YD-8, YD-10B)Cell ProliferationNot specifiedSignificant inhibition[2]
Wound Healing AssayOral Squamous Carcinoma Cells (YD-8, YD-10B)Cell MigrationNot specifiedEffective blocking[2]
Boyden Chamber AssayOral Squamous Carcinoma Cells (YD-8, YD-10B)Cell InvasionNot specifiedEffective blocking[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

Latifolin_Anti_inflammatory_Pathway cluster_LPS Inflammatory Stimulus (LPS) cluster_this compound This compound Intervention cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2/HO-1 Pathway LPS LPS IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nucleus->Pro_inflammatory_genes Induces Transcription Keap1 Keap1 Nrf2->Keap1 Dissociates from Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates to HO1 HO-1 Nrf2_nucleus->HO1 Induces Expression HO1->IKK Inhibits

Caption: this compound's anti-inflammatory mechanism.

Latifolin_Anticancer_Pathway cluster_Latifolin_AC This compound Intervention cluster_PI3K PI3K/AKT/mTOR Pathway cluster_FAK FAK/Src Pathway Latifolin_AC This compound PI3K PI3K Latifolin_AC->PI3K Inhibits FAK FAK Latifolin_AC->FAK Inactivates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Cell_Survival Cell Survival & Proliferation p70S6K->Cell_Survival Promotes Src Src FAK->Src Activates Migration_Invasion Cell Migration & Invasion Src->Migration_Invasion Promotes

Caption: this compound's anticancer signaling pathways.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for cross-validating the bioactivity of a compound like this compound and the logical relationship between its observed bioactivities.

Bioactivity_Workflow cluster_Initial Initial Screening cluster_CrossValidation Cross-Validation cluster_Confirmation Confirmation & Further Study Compound This compound Primary_Assay Primary Bioactivity Assay (e.g., Anti-inflammatory) Compound->Primary_Assay Assay_A Assay Method A (e.g., Griess Assay for NO) Primary_Assay->Assay_A Assay_B Assay Method B (e.g., ELISA for Cytokines) Primary_Assay->Assay_B Assay_C Assay Method C (e.g., Western Blot for NF-κB) Primary_Assay->Assay_C Data_Analysis Comparative Data Analysis Assay_A->Data_Analysis Assay_B->Data_Analysis Assay_C->Data_Analysis Mechanism Mechanism of Action Studies Data_Analysis->Mechanism

Caption: Experimental workflow for bioactivity cross-validation.

Bioactivity_Relationship Antioxidant Antioxidant Activity (ROS Scavenging) Anti_inflammatory Anti-inflammatory Activity (Cytokine Inhibition) Antioxidant->Anti_inflammatory Reduces oxidative stress-induced inflammation Anticancer Anticancer Activity (Apoptosis, Anti-metastasis) Antioxidant->Anticancer Prevents DNA damage and oncogenic mutations Anti_inflammatory->Anticancer Inhibits chronic inflammation-driven carcinogenesis

References

Comparing the gene expression profiles of cells treated with Latifolin versus other polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gene expression profiles in cells treated with the neoflavonoid latifolin, versus the well-studied polyphenols resveratrol and quercetin. While direct comparative high-throughput sequencing data is limited, this document synthesizes available experimental findings to highlight the distinct and overlapping impacts of these compounds on cellular signaling and gene regulation, primarily in the context of inflammation and oxidative stress.

Executive Summary

This compound, a natural compound isolated from Dalbergia odorifera, demonstrates potent anti-inflammatory and antioxidant properties by modulating key signaling pathways such as JAK/STAT, NF-κB, and MAPK.[1][2] This profile shows both similarities and differences when compared to the gene expression changes induced by resveratrol and quercetin, two widely researched polyphenols known for their broad-spectrum biological activities. This guide presents a compilation of reported gene expression changes, detailed experimental methodologies for assessing these changes, and visual representations of the involved signaling pathways and experimental workflows.

Comparative Gene Expression Data

The following table summarizes the reported effects of this compound, resveratrol, and quercetin on the expression of key genes involved in inflammation and cellular stress. It is important to note that the data is compiled from different studies with varying experimental conditions (e.g., cell types, polyphenol concentrations, and treatment durations). Therefore, this table should be interpreted as a qualitative comparison of the general effects of these compounds.

GeneThis compoundResveratrolQuercetinPrimary Function
Pro-inflammatory Cytokines & Chemokines
IL-6↓[1][2]↓[3][4]↓[3][4]Pro-inflammatory cytokine
IL-8↓[1][2]↓[3][4][5]↓[3][4]Pro-inflammatory chemokine
TNF-α↓[6]↓[5][7]↓[7]Pro-inflammatory cytokine
Adhesion Molecules
ICAM-1↓[1][2]Not widely reportedNot widely reportedCell adhesion
Inflammatory Enzymes
COX-2↓[6]Prostaglandin synthesis
iNOS↓[6]↓[8]Not widely reportedNitric oxide production
Transcription Factors
NF-κB (activity)↓[1][2][6]↓[8]Master regulator of inflammation
Nrf2 (activity)↑[6]Master regulator of antioxidant response
Signaling Pathway Components
JAK2 (phosphorylation)↓[1][2]Not widely reportedNot widely reportedSignal transduction
STAT1 (phosphorylation)↓[1][2]Not widely reportedNot widely reportedSignal transduction
p38 MAPK (phosphorylation)↓[2][9]Not widely reportedNot widely reportedSignal transduction
JNK (phosphorylation)↓[2][9]Not widely reportedNot widely reportedSignal transduction

Arrow indicates up-regulation (↑) or down-regulation (↓) of gene expression or protein activity.

Experimental Protocols

The following provides a generalized, detailed methodology for conducting a comparative gene expression analysis of cells treated with this compound and other polyphenols using RNA sequencing.

Cell Culture and Treatment
  • Cell Line: Human keratinocytes (HaCaT) are a suitable model for studying skin inflammation.[1][2]

  • Culture Conditions: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Polyphenol Preparation: Dissolve this compound, resveratrol, and quercetin in dimethyl sulfoxide (DMSO) to create stock solutions. Further dilute in culture medium to achieve final desired concentrations (e.g., 10-50 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced effects.

  • Treatment:

    • Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.

    • Induce an inflammatory response by treating cells with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) for a specified period (e.g., 24 hours).

    • Following inflammatory stimulation, treat the cells with this compound, resveratrol, quercetin, or vehicle (DMSO) for a predetermined duration (e.g., 6, 12, or 24 hours).

RNA Extraction and Quality Control
  • RNA Isolation: Extract total RNA from the treated cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.

Library Preparation and RNA Sequencing
  • Library Preparation: Prepare RNA sequencing libraries from the total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Perform paired-end sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the quality-filtered reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between different treatment groups (e.g., this compound vs. vehicle, resveratrol vs. vehicle) using packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of DEGs using tools like DAVID or Metascape to identify the biological processes and signaling pathways affected by each polyphenol.

Visualizations

Signaling Pathways Modulated by this compound

latifolin_signaling This compound This compound JAK2 JAK2 This compound->JAK2 IKK IKK This compound->IKK p38 p38 MAPK This compound->p38 JNK JNK This compound->JNK Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) Inflammatory_Stimuli->JAK2 Inflammatory_Stimuli->IKK Inflammatory_Stimuli->p38 Inflammatory_Stimuli->JNK STAT1 STAT1 JAK2->STAT1 STAT3 STAT3 JAK2->STAT3 Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, ICAM-1) STAT1->Gene_Expression STAT3->Gene_Expression IκBα IκBα IKK->IκBα P NF_kB NF-κB (p65/p50) IκBα->NF_kB Inhibits NF_kB->Gene_Expression p38->Gene_Expression JNK->Gene_Expression

Caption: this compound's inhibitory effects on key inflammatory signaling pathways.

Experimental Workflow for Comparative Gene Expression Profiling

experimental_workflow start Cell Culture (e.g., HaCaT) treatment Treatment Groups: - Vehicle (DMSO) - this compound - Resveratrol - Quercetin start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (RIN > 8) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis: - Read Alignment - Gene Quantification - Differential Expression sequencing->data_analysis pathway_analysis Pathway & Functional Enrichment Analysis data_analysis->pathway_analysis comparison Comparative Analysis of Gene Expression Profiles pathway_analysis->comparison

Caption: A generalized workflow for comparative transcriptomic analysis.

References

The Synergistic Potential of Latifolin and its Analogs in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of the flavonoid Latifolin and its structural analog, Luteolin, when used in combination with conventional chemotherapeutic agents. Due to the limited availability of published data on this compound's synergistic effects, this document leverages experimental data from studies on Luteolin to illustrate the potential mechanisms and benefits of such combination therapies. The data presented herein is derived from in vitro studies on cancer cell lines and is intended to provide a framework for future research into this compound's therapeutic potential.

Disclaimer: The quantitative data and experimental findings detailed in this guide are based on studies conducted with Luteolin , a flavonoid structurally similar to this compound. While these findings suggest a potential for synergistic interactions with this compound, direct experimental validation is necessary to confirm these effects.

Comparative Analysis of Synergistic Effects

The combination of natural compounds with standard chemotherapy drugs is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. This section presents data from a study on the synergistic effects of Luteolin with the chemotherapeutic drug Cisplatin in a cisplatin-resistant ovarian cancer cell line (CAOV3/DDP).

Cell Viability and Proliferation

The synergistic effect of Luteolin and Cisplatin on the proliferation of cisplatin-resistant ovarian cancer cells (CAOV3/DDP) was evaluated using the CCK-8 assay. The cells were treated with varying concentrations of Luteolin, Cisplatin, or a combination of both for 48 hours.

Table 1: Effect of Luteolin and Cisplatin on the Proliferation of CAOV3/DDP Cells [1]

Treatment GroupConcentrationProliferation Inhibition (%)
Control-0
Luteolin10 µMNot significant
50 µMSignificant inhibition
100 µMSignificant inhibition
Cisplatin (CDDP)2 µg/ml~15%
Luteolin + CDDP10 µM + 2 µg/mlMore significant than CDDP alone
50 µM + 2 µg/mlMore significant than CDDP alone
100 µM + 2 µg/mlMore significant than CDDP alone

Note: The exact percentage of inhibition for all concentrations was not provided in the source material, but the trends indicate a dose-dependent inhibition by Luteolin and a synergistic enhancement of Cisplatin's effect.

The synergy between Luteolin and Cisplatin was quantitatively assessed, demonstrating an additive to synergistic effect in inhibiting cell proliferation.[1]

Induction of Apoptosis

Flow cytometry analysis was performed to quantify the percentage of apoptotic cells following treatment with Luteolin, Cisplatin, or their combination.

Table 2: Apoptosis Rates in CAOV3/DDP Cells Treated with Luteolin and Cisplatin [1]

Treatment GroupApoptosis Rate (%)
ControlNot significant
Luteolin (10 µM)Not significant
Luteolin (50 µM)4.29
Luteolin (100 µM)14.39
Cisplatin (CDDP) (2 µg/ml)3.11
CDDP + Luteolin (10 µM)Increased vs. CDDP alone
CDDP + Luteolin (50 µM)Increased vs. CDDP alone
CDDP + Luteolin (100 µM)Increased vs. CDDP alone

These results indicate that Luteolin enhances the pro-apoptotic effect of Cisplatin in resistant cancer cells.[1]

Regulation of Apoptosis-Related Proteins

Western blot analysis was used to investigate the effect of the combination treatment on the expression of the anti-apoptotic protein Bcl-2.

Table 3: Effect of Luteolin and Cisplatin on Bcl-2 Protein Expression in CAOV3/DDP Cells [1]

Treatment GroupBcl-2 Expression Level
ControlBaseline
LuteolinDose-dependent decrease
Cisplatin (CDDP)Decrease
Luteolin + CDDPFurther decrease compared to single agents

The combination of Luteolin and Cisplatin leads to a more significant downregulation of the anti-apoptotic protein Bcl-2, thereby promoting cell death.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: CAOV3/DDP cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Luteolin, Cisplatin, or a combination of both for 48 hours.

  • CCK-8 Reagent Addition: Following the treatment period, CCK-8 solution is added to each well.

  • Incubation: The plates are incubated for a specified time to allow for the conversion of the WST-8 substrate to a colored formazan product by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell proliferation inhibition rate is calculated based on the absorbance values.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the compounds as described for the proliferation assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected.

  • Staining: The collected cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Western Blot Analysis
  • Protein Extraction: Following treatment, total protein is extracted from the cells using a suitable lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the synergistic effects of Luteolin and Cisplatin.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Synergy Evaluation cluster_analysis Data Analysis start Seed CAOV3/DDP Cells treat Treat with Luteolin, Cisplatin, or Combination start->treat prolif Cell Proliferation Assay (CCK-8) treat->prolif apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis western Protein Expression (Western Blot) treat->western prolif_data Calculate Proliferation Inhibition prolif->prolif_data apop_data Quantify Apoptosis Rates apoptosis->apop_data wb_data Analyze Protein Expression Levels western->wb_data

Experimental Workflow for Synergy Evaluation

apoptosis_pathway cluster_treatment Combination Treatment Luteolin Luteolin Bcl2 Bcl-2 (Anti-apoptotic) Luteolin->Bcl2 Inhibits Cisplatin Cisplatin Mitochondria Mitochondrial Pathway Cisplatin->Mitochondria Induces damage Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Simplified Apoptosis Signaling Pathway

References

Safety Operating Guide

Navigating the Disposal of Latifolin: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a procedural, step-by-step approach to the safe disposal of Latifolin-containing waste streams, ensuring the protection of laboratory personnel and the environment.

Key Properties for Safe Handling and Disposal

Understanding the known characteristics of a compound is the first step in establishing safe handling and disposal protocols. The following table summarizes key information for this compound.

PropertyValue/InformationSource
Molecular Formula C₁₇H₁₈O₄PubChem[1]
CAS Number 10154-42-4ChemFaces[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.ChemFaces[2]
Source The heartwood of Dalbergia odorifera T. ChenChemFaces[2]
Biological Activity Strong DPPH-scavenger, attenuates inflammatory responses, displays anticarcinogenic and antifungal activity.[2][3]ChemFaces, MDPI[2][3]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the critical steps for the safe and compliant disposal of waste containing this compound.

Step 1: Waste Characterization and Hazard Assessment

Before any disposal action is taken, a thorough characterization of the waste stream is mandatory.

  • Identify All Constituents: Create a detailed list of all chemicals present in the waste. This includes this compound, any solvents used (e.g., DMSO, ethanol), and potential reaction byproducts.

  • Consult Safety Data Sheets (SDS): Review the SDS for all components of the waste mixture. In the absence of a specific SDS for this compound, data from similar flavonoids can be informative. The responsibility for determining if the waste is hazardous lies with the waste generator.[4]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Non-Hazardous this compound Waste: If the hazard assessment concludes that the waste is non-hazardous (e.g., very dilute aqueous solutions of this compound), it should be collected in a designated non-hazardous chemical waste container. Do not mix with hazardous waste.[4]

  • Hazardous this compound Waste: If this compound is mixed with hazardous solvents or other toxic materials, the entire mixture is to be treated as hazardous waste.[4] This waste must be collected in a separate, clearly labeled hazardous waste container.[5]

Step 3: Container Selection and Labeling

The choice of container and proper labeling are critical for safety and compliance.

  • Choose a Compatible Container: Use a container that is chemically resistant to all components of the waste mixture and has a secure, leak-proof lid.[4]

  • Label Accurately: The container must be clearly labeled as "Hazardous Waste" (if applicable) and include a complete list of its contents with the concentration of each component.[4]

Step 4: Storage and Disposal

Store and dispose of the waste according to institutional and local regulations.

  • Temporary Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] Do not dispose of chemical waste down the drain unless explicitly permitted by your institution's guidelines for specific, neutralized, and dilute solutions.[6]

This compound Disposal Workflow

Latifolin_Disposal_Workflow start Start: this compound Waste Generated characterize Step 1: Characterize Waste (Identify all constituents) start->characterize assess_hazard Hazard Assessment characterize->assess_hazard non_hazardous Non-Hazardous Waste assess_hazard->non_hazardous Is waste non-hazardous? yes hazardous Hazardous Waste assess_hazard->hazardous no segregate_non_haz Step 2: Segregate into Non-Hazardous Container non_hazardous->segregate_non_haz segregate_haz Step 2: Segregate into Hazardous Waste Container hazardous->segregate_haz label_non_haz Step 3: Label Container (Contents List) segregate_non_haz->label_non_haz label_haz Step 3: Label Container ('Hazardous Waste' & Contents) segregate_haz->label_haz store_dispose_non_haz Step 4: Store and Dispose (Follow Institutional Protocol) label_non_haz->store_dispose_non_haz store_dispose_haz Step 4: Store and Dispose (Contact EHS for Pickup) label_haz->store_dispose_haz end End: Disposal Complete store_dispose_non_haz->end store_dispose_haz->end

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

By following these procedural steps, laboratory professionals can manage this compound waste streams responsibly, ensuring a safe working environment and adherence to regulatory requirements. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Latifolin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Latifolin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on standard laboratory safety protocols for handling solid chemical compounds with limited available toxicological data.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting Powder - Gloves: Nitrile or latex gloves (double-gloving recommended). - Eye Protection: Chemical safety goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is crucial to prevent inhalation of fine particles. - Body Protection: A fully fastened laboratory coat.
Preparing Solutions - Gloves: Nitrile or latex gloves. - Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard. - Body Protection: A fully fastened laboratory coat.
Cell Culture and In Vitro Assays - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses. - Body Protection: A fully fastened laboratory coat.
Handling Spills - Gloves: Heavy-duty nitrile or rubber gloves. - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator. - Body Protection: A chemical-resistant apron or gown over a laboratory coat.
Waste Disposal - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses. - Body Protection: A fully fastened laboratory coat.

Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of this compound.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Personal Protective Equipment (see table above)

Procedure:

  • Preparation:

    • Designate a specific area for handling this compound powder, preferably within a chemical fume hood or a powder containment hood.

    • Ensure the analytical balance is clean and calibrated.

    • Don the appropriate PPE: double gloves, a lab coat, safety goggles, and an N95 respirator.

  • Weighing this compound:

    • Place a pre-labeled microcentrifuge tube on the analytical balance and tare the weight.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder into the microcentrifuge tube. Avoid creating dust.

    • Record the exact weight of the this compound.

  • Preparing the Stock Solution:

    • Perform this step in a chemical fume hood.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the measured weight of this compound.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Securely cap the tube.

  • Dissolving the Compound:

    • Gently vortex the tube until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Clearly label the stock solution tube with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability. Consult the supplier's data sheet for specific storage recommendations if available.

  • Decontamination and Waste Disposal:

    • Wipe down the spatula, work surface, and any equipment used with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.

    • Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a designated hazardous chemical waste container. Follow your institution's specific guidelines for chemical waste disposal.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.

Latifolin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Information B Don Appropriate PPE A->B C Weighing Powder in Containment Hood B->C D Preparing Solution in Fume Hood C->D E Performing Experiment D->E F Decontaminate Work Area and Equipment E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.